molecular formula C8H10O B121325 2,6-Dimethylphenol-3,4,5-d3,OD CAS No. 285132-85-6

2,6-Dimethylphenol-3,4,5-d3,OD

Katalognummer: B121325
CAS-Nummer: 285132-85-6
Molekulargewicht: 126.19 g/mol
InChI-Schlüssel: NXXYKOUNUYWIHA-NKWHLQRWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,6-Dimethylphenol-3,4,5-d3,OD is a useful research compound. Its molecular formula is C8H10O and its molecular weight is 126.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethylphenol-3,4,5-d3,OD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylphenol-3,4,5-d3,OD including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,2,3-trideuterio-5-deuteriooxy-4,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXYKOUNUYWIHA-NKWHLQRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Application and Physicochemical Profiling of 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical and Polymer Chemists

Executive Summary

2,6-Dimethylphenol-3,4,5-d3,OD (CAS: 285132-85-6), commonly referred to as 2,6-xylenol-d4, is a highly specialized stable isotope-labeled compound [1]. By selectively replacing specific protium atoms with deuterium, this isotopologue serves as an indispensable tool in mass spectrometry (as an internal standard), nuclear magnetic resonance (NMR) mechanistic tracing, and polymer chemistry (kinetic isotope effect studies).

As analytical demands in environmental monitoring and drug development grow more stringent, understanding the precise physicochemical behavior—and specifically the isotopic lability—of this compound is critical for designing self-validating experimental workflows.

Structural Logic & Isotopic Architecture

The isotopic architecture of 2,6-Dimethylphenol-3,4,5-d3,OD is deliberately engineered for analytical clarity.

  • The Aromatic Ring (Positions 3, 4, 5): Fully deuterated. Because aromatic C-D bonds are highly stable under neutral and mildly acidic/basic conditions, this provides a permanent +3 Da mass shift.

  • The Ortho-Methyl Groups (Positions 2, 6): Undeuterated. This preserves a strong, uncoupled singlet in 1 H-NMR (approx. 2.2 ppm), serving as an internal quantitative reference for purity analysis. The complete absence of aromatic protons (normally at 6.5–7.0 ppm) validates the >98 atom % D isotopic enrichment [2].

  • The Hydroxyl Group (Position 1): Deuterated (-OD).

Field-Proven Insight: The -OD bond is highly labile. In protic solvents (e.g., H2​O , CH3​OH ), rapid H/D exchange occurs. Therefore, in any aqueous extraction or reverse-phase LC-MS workflow, the -OD will immediately revert to -OH. The effective mass shift for quantification in aqueous systems is therefore +3 Da , not +4 Da. Recognizing this causality prevents miscalibration of target mass-to-charge ( m/z ) ratios in mass spectrometry.

Physicochemical Properties

Because isotopic substitution minimally perturbs macroscopic physical states, the bulk thermodynamic properties of 2,6-Dimethylphenol-3,4,5-d3,OD closely mirror its native, non-deuterated analog [3, 4].

PropertyValueSource / Derivation
Chemical Formula C8​H6​D4​O Structural definition
Molecular Weight 126.10 g/mol Calculated
Monoisotopic Mass 126.098 DaExact mass [2]
Physical State Colorless to off-white crystalline solidNative analog [3]
Melting Point 45 – 49 °CNative analog [4]
Boiling Point 201 – 203 °CNative analog [4]
Density ~1.02 g/cm³ (at 20 °C)Native analog [4]
LogP (Octanol-Water) 2.36Experimental (Native) [4]
pKa 10.6Experimental (Native) [4]
Isotopic Purity ≥ 98 atom % DCommercial standard [1, 2]

Storage Causality: Due to the lability of the -OD deuteron, the compound must be stored in a desiccator under an inert argon atmosphere at 4°C. Exposure to ambient humidity will rapidly degrade the isotopic purity of the hydroxyl position via H/D exchange with atmospheric moisture.

Application Protocol: Isotope Dilution GC-MS (IDMS)

Matrix effects in environmental and biological samples often suppress or enhance ionization in mass spectrometry and cause variable recovery during extraction. A stable isotope-labeled internal standard (SIL-IS) chemically behaves identically to the analyte. Any loss of the native analyte is perfectly mirrored by the loss of the SIL-IS, creating a self-validating recovery metric.

Step-by-Step Methodology: Quantification of Phenolic Contaminants

Step 1: Matrix Equilibration & Spiking

  • Action: Aliquot 100 mL of the aqueous sample. Spike with 10 µL of a 10 µg/mL solution of 2,6-Dimethylphenol-3,4,5-d3,OD (prepared in dry methanol). Allow to equilibrate for 30 minutes.

  • Causality: Equilibration ensures the SIL-IS partitions into suspended particulate matter exactly as the native analyte does. As noted, the -OD proton will exchange with H2​O , yielding 2,6-Dimethylphenol-3,4,5-d3 (+3 Da shift).

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Adjust sample pH to 4.0 using 0.1 M HCl. Extract with 3 x 20 mL of dichloromethane (DCM).

  • Causality: The pKa of 2,6-dimethylphenol is 10.6. Adjusting the pH to 4.0 ensures the phenol is fully protonated (neutral), maximizing its partitioning into the organic phase driven by its LogP of 2.36.

Step 3: Derivatization (Silylation)

  • Action: Evaporate the DCM extract to dryness under a gentle nitrogen stream. Reconstitute in 100 µL of dry hexane. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes.

  • Causality: Free phenols exhibit severe peak tailing in Gas Chromatography due to hydrogen bonding with the column's stationary phase. Silylation converts the hydroxyl group to a trimethylsilyl (O-TMS) ether, drastically improving volatility, thermal stability, and peak symmetry.

Step 4: GC-MS Analysis (SIM Mode)

  • Action: Inject 1 µL into the GC-MS. Monitor the molecular ions in Selected Ion Monitoring (SIM) mode.

  • Causality: For the native TMS-derivatized 2,6-dimethylphenol, monitor m/z 194 ( M+ ). For the internal standard, monitor m/z 197 ( M+3 ). The ratio of the peak areas ( m/z 194 / m/z 197) is used against a calibration curve to determine the exact concentration, mathematically negating physical extraction losses.

G A Aqueous Sample Matrix B Spike Internal Std (2,6-Xylenol-d4) A->B C LLE Extraction (Dichloromethane) B->C D Derivatization (BSTFA -> O-TMS) C->D E GC-MS (SIM) Analysis D->E

Figure 1: Isotope Dilution GC-MS workflow for phenolic quantification.

Polymer Chemistry: Probing Oxidative Coupling

Beyond analytical quantification, 2,6-xylenol is the primary monomer for poly(p-phenylene oxide) (PPO), a high-performance engineering thermoplastic. The polymerization occurs via oxidative coupling using a copper-amine catalyst and oxygen.

By utilizing 2,6-Dimethylphenol-3,4,5-d3,OD, polymer chemists can probe the rate-determining steps of the polymerization mechanism. Because breaking a C-D bond requires more energy than breaking a C-H bond (due to lower zero-point energy), comparing the reaction rates of the deuterated vs. native monomer reveals the Kinetic Isotope Effect (KIE). If the C-D bond cleavage at the para-position (C4) is involved in the rate-determining step, the polymerization of the deuterated monomer will proceed measurably slower.

G M 2,6-Dimethylphenol-d4 (Monomer) Cat Cu-Amine Complex + O2 M->Cat Oxidation Rad Aryloxy Radical (Intermediate) Cat->Rad -e-, -D+ Poly Poly(phenylene oxide)-d3 (Polymer) Rad->Poly C-O Coupling (KIE Probe)

Figure 2: Oxidative coupling polymerization of deuterated 2,6-xylenol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol." PubChem. URL:[Link]

  • U.S. Environmental Protection Agency. "2,6-Dimethylphenol." CompTox Chemicals Dashboard. URL:[Link]

Unveiling the Isotopic Architecture: A Comprehensive Guide to ¹H and ¹³C NMR Chemical Shifts in 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, isotopically labeled compounds serve as critical probes for elucidating metabolic pathways, determining kinetic isotope effects, and quantifying mass spectrometry internal standards. 2,6-Dimethylphenol-3,4,5-d3,OD (often referred to as 2,6-xylenol-d4) is a highly specific deuterated analog of 2,6-dimethylphenol[1].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data tabulation. Here, we will dissect the causality behind the nuclear magnetic resonance (NMR) spectral changes induced by deuteration, establishing a self-validating analytical framework to confirm both the regiochemistry and the isotopic purity of this molecule.

Molecular Anatomy & The Causality of Isotopic Substitution

In standard 2,6-dimethylphenol, the aromatic ring contains protons at the meta (C3, C5) and para (C4) positions, alongside a hydroxyl proton (C1-OH) and two methyl groups (C2, C6).

In 2,6-Dimethylphenol-3,4,5-d3,OD , the protons at C3, C4, C5, and the hydroxyl group are replaced by deuterium (²H or D). This isotopic substitution fundamentally alters the NMR landscape due to three physical phenomena:

  • Gyromagnetic Ratio Discrepancy: Deuterium has a spin quantum number of I=1 and a gyromagnetic ratio ( γ ) approximately 6.5 times smaller than protium ( I=1/2 ). Consequently, deuterium resonates at a vastly different frequency, rendering the deuterated positions "invisible" in standard ¹H NMR.

  • Spin-Spin Coupling: In ¹³C NMR, the spin-1 nature of deuterium splits the directly attached carbon signals into multiplets based on the 2nI+1 rule. A single attached deuterium ( n=1,I=1 ) yields a 1:1:1 triplet.

  • Vibrational Isotope Effects: The heavier deuterium atom resides lower in its anharmonic vibrational potential well. This results in a shorter time-averaged C–D bond length compared to a C–H bond, increasing local electron shielding and driving an upfield shift (lower ppm) in the ¹³C spectrum[2].

¹H NMR Spectral Profiling

The ¹H NMR spectrum of 2,6-Dimethylphenol-3,4,5-d3,OD acts as a primary diagnostic tool for isotopic purity. Because the aromatic and hydroxyl protons are deuterated, the spectrum is drastically simplified compared to its non-deuterated counterpart[3].

Causality in Observation: The only non-deuterated protons remaining are the six protons of the two methyl groups at C2 and C6. They are isolated from any adjacent spin-active nuclei, resulting in a sharp, dominant singlet. Any signals appearing in the aromatic region (6.5–7.0 ppm) represent residual protium, allowing for direct, self-validating quantification of isotopic purity.

Table 1: ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)
Proton AssignmentBaseline Shift (ppm)Deuterated Shift (ppm)MultiplicityIntegrationDiagnostic Note
C1-OH / OD 8.19InvisibleSinglet (if H)0HExchanged to OD; absent in ¹H NMR.
C3-H, C5-H 6.91InvisibleDoublet (if H)0HReplaced by D; used to calculate %D purity.
C4-H 6.65InvisibleTriplet (if H)0HReplaced by D; used to calculate %D purity.
C2/C6-CH₃ 2.172.17Singlet6HInternal integration anchor.

Note: Baseline data derived from standard 2,6-dimethylphenol characterization[3].

¹³C NMR Spectral Profiling & Deuterium Isotope Effects

The ¹³C{¹H} NMR spectrum provides absolute confirmation of the deuteration regiochemistry. The substitution of H for D induces both primary ( 1ΔC(D) ) and secondary ( 2ΔC(D) ) isotope effects[4][5].

Causality in Observation:

  • Multiplicity: The carbons directly bonded to deuterium (C3, C4, C5) will appear as 1:1:1 triplets. The coupling constant ( 1JCD​ ) is dictated by the gyromagnetic ratio difference. Since 1JCH​ in aromatics is ~158 Hz, the corresponding 1JCD​ is 158/6.5≈24 Hz.

  • Chemical Shift: The primary isotope effect causes C3, C4, and C5 to shift upfield by approximately 0.25 to 0.30 ppm[2]. The C1 carbon experiences a subtle secondary isotope effect from the OD group, a phenomenon frequently used to study hydrogen bonding dynamics[5][6].

Table 2: ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)
Carbon AssignmentBaseline Shift (ppm)Deuterated Shift (ppm)Multiplicity JCD​ (Hz)Isotope Effect / Note
C1 (C-OD) 153.1~153.0Singlet-Secondary effect ( 2ΔC(OD) )[2].
C3, C5 (C-D) 128.1~127.8Triplet~24Primary upfield shift ( 1ΔC(D) ).
C2, C6 (C-CH₃) 124.1~124.0Singlet-Minor secondary effect ( 2ΔC(D) ).
C4 (C-D) 119.1~118.8Triplet~24Primary upfield shift ( 1ΔC(D) ).
CH₃ 16.516.5Singlet-Unaffected by ring deuteration.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a closed, self-validating system. Every step is engineered to prevent artifacts (such as D/H back-exchange) and overcome the inherent sensitivity drops associated with deuterated carbons.

Step 1: Anhydrous Sample Preparation
  • Protocol: Weigh 15–20 mg of 2,6-Dimethylphenol-3,4,5-d3,OD into a dry glass vial. Dissolve immediately in 0.6 mL of strictly anhydrous, 100% deuterated solvent (e.g., DMSO-d₆ or CDCl₃ stored over 4Å molecular sieves).

  • Causality: The OD group is highly labile. Exposure to atmospheric moisture or trace H₂O/HCl in standard NMR solvents will rapidly catalyze the exchange of OD back to OH. Anhydrous conditions are mandatory to preserve the integrity of the C1-OD state.

Step 2: ¹H NMR Acquisition (Purity Assessment)
  • Protocol: Acquire standard 1D ¹H NMR at 298 K. Use a minimum of 16 scans. Set the relaxation delay ( d1​ ) to at least 2 seconds to ensure full relaxation of the methyl protons.

  • Validation: Integrate the methyl singlet at 2.17 ppm to exactly 6.00. Integrate the baseline regions at 6.91 ppm and 6.65 ppm. The ratio of these integrals directly yields the residual protium content, validating the vendor's isotopic purity claims (typically >98% D)[1].

Step 3: ¹³C{¹H} NMR Acquisition (Regiochemical Mapping)
  • Protocol: Acquire 1D ¹³C NMR with ¹H decoupling (e.g., WALTZ-16). Critical adjustment: Increase the number of scans (minimum 1024 to 2048) and extend the relaxation delay ( d1​≥3 seconds).

  • Causality: Deuterated carbons suffer from a severe drop in Signal-to-Noise (S/N) ratio. This occurs because (A) the signal is split into three peaks (triplet), (B) the lack of an attached proton eliminates the Nuclear Overhauser Effect (NOE) enhancement, and (C) the spin-lattice relaxation time ( T1​ ) of C-D carbons is significantly longer than C-H carbons. Extending d1​ and increasing scans compensates for these physical realities.

Mechanistic Visualization

The following diagram illustrates the logical workflow for validating the isotopic architecture of the molecule.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: NMR Acquisition cluster_2 Phase 3: Spectral Analysis & Validation n1 2,6-Dimethylphenol-3,4,5-d3,OD (Isotopic Purity >98%) n2 Dissolution in Anhydrous DMSO-d6 or CDCl3 n1->n2 Prevent D/H Exchange n3 1H NMR (Proton) ns=16, d1=2s n2->n3 n4 13C{1H} NMR (Carbon) ns=1024, d1=3s n2->n4 n5 Quantify Residual Protons (Aromatic & Hydroxyl) n3->n5 n6 Confirm Methyl Singlet (~2.17 ppm / ~16.5 ppm) n3->n6 n4->n6 n7 Analyze 13C-D Coupling (Triplets at C3, C4, C5) n4->n7 n9 Final Structural Validation Self-Consistent Isotopic Model n5->n9 Purity Check n6->n9 Anchor Points n8 Measure Isotope Shifts (Δδ ~ -0.3 ppm upfield) n7->n8 n8->n9 Causality Confirmed

Logical workflow for the NMR acquisition and isotopic validation of 2,6-xylenol-d4.

References[4] Title: Studies Based on Deuterium Isotope Effect on 13C Chemical Shifts. Source: ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjRWb8XNCs-m78YcA8QcJr-AWDT9V8shUWucZKkvazLvonQ0e66AGDjN9LLjFmuuH6Lm5rn4-IFeWMklaNVfqGaJaJHzyoo7oQIXaxM7vHHeLtHFyG1YdqIiOWPEM6fKV1SUpInSW78vq7YQwQXFsCdKkhKWDlqC2DF5-8Jq5zYQ5xsX9gHIQ59lIdUWjZX-Z2LvQd19pEqplAgOlI-InpdfkIK0rKaH_swtDUww==[5] Title: Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Source: NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfgkH7OXjdVlO-Lhmr5fTKVqTlfsZLMfpSawJbE9ImVhw4KCmm5ftm_2g7hfPREnZ4UpQwacbyTgV6qPP5T2gRkEaM6icGszy5cSdI_-VruMHbd9sbOutgWOWG8pIQi4-wXI4sYu5cz1UHQ==[2] Title: Unraveling the Electronic and Vibrational Contributions to Deuterium Isotope Effects on 13C Chemical Shifts Using ab Initio Model Calculations. Source: ACS. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET9O79Ds4-vSsNMVAnYm6ZN-DdyXug5c7gYsEyJAcycS14ZyuVGBYupkZkaydpWSg5DA0dyvYlJim4SZf-BApq9OgS07097-Rx8TX7DHSrTyvF7KtmZG3wgcbQsR0kvQsphb9Y[6] Title: NMR of Natural Products as Potential Drugs. Source: NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpBWYszGPU1Cv47SWkUnH_mBLws2iUNPqLXO6ykaNzeJmFLMQMDrXMNE9R4GlFhn7l1LzTEvHA7j7Zenb7SQCYmGBcO2xoT89nEFE9RSFYjtAceXEfrARFS_gigVClkuWbkF0qac_wp59s_Q==[3] Title: Supporting Information for Photoinduced hydroxylation of arylboronic acids with molecular oxygen under photocatalyst-free conditions. Source: RSC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf1hTElgYol3rtCqbXfhyAizOKo4lzsh4TDINnV8I2NBUcClbnQu6Z7Xk3aWqRu6lQxnKAjZhBPoZ0J1EvebJqStIlpTOzYoVwxhd7e_cZ-5BnHnAHkki_TYrhx-Brg03Kgz0eFopZ89_DTsBAhzgYTUAkhQ6ZmA==[1] Title: CERTIFICATE OF ANALYSIS - 2,6-Dimethylphenol-3,4,5-d3,OD. Source: LGC Standards. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgkhYB9pCek8DoapfTU5uxIXMNuP6TgPJHpODXsinY9ZLnhYzC2GaDtStICN3M4XAdZ0j2npk_prvCAT8QxIXG_JiUHFSMaeov1CaEMe1zrg7_rJAFg1KmcczCqCjZ1eUTbHuVHQ7D53hamabMHK4YV1xlLJhIuByBC8ySq7y8zW4mV1AFbVvAHRl6GeKo5OMsyAkZNGNZSryhSKibNsABfSJDX3yFX1czJw8NEHCVc2yJe0HOX5W0G_Ec1aFyPqnwHGxr2jlsiNe-ivoIJ3cVe_T6cA6v1TcurHGfFRju78_PMm7d

Sources

Synthesis Mechanisms and Protocols for Fully Deuterated 2,6-Dimethylphenol (2,6-Xylenol-d10)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fully deuterated 2,6-dimethylphenol (C₈D₁₀O) is a critical isotopic scaffold utilized in the development of highly stable Organic Light-Emitting Diodes (OLEDs), internal standards for mass spectrometry, and mechanistic probes in chemical biology ()[1]. The substitution of protium with deuterium leverages the kinetic isotope effect (KIE) to enhance molecular stability against oxidative degradation. Synthesizing the fully deuterated analog requires overcoming significant activation barriers, particularly for the aliphatic methyl protons. This guide details the mechanistic pathways and validated hydrothermal protocols necessary to achieve >95% isotopic purity.

Mechanistic Causality of Isotopic Exchange

Achieving full deuteration of 2,6-dimethylphenol requires the activation of both the electron-rich aromatic C–H bonds and the benzylic aliphatic C–H bonds. While aromatic protons can undergo exchange via mild electrophilic pathways, the sp³-hybridized methyl protons necessitate aggressive catalytic conditions to overcome their higher activation energy ()[1].

The most robust mechanism utilizes a heterogeneous Palladium on Carbon (Pd/C) catalyst under subcritical hydrothermal conditions. The causality of this mechanism is driven by three distinct phases:

  • Surface Adsorption: The organic substrate adsorbs onto the Pd surface via π-coordination of the aromatic ring.

  • Oxidative Addition & H/D Scrambling: The thermal energy provided by the 220 °C environment forces the oxidative addition of the benzylic C–H bonds onto the Pd surface, forming a Pd–C intermediate and a Pd–H hydride. Concurrently, D₂O dissociates on the metal surface, providing a high local concentration of D⁺/OD⁻ ions that exchange with the metal-bound protium[1].

  • Reductive Elimination: The C–D bond is formed via reductive elimination, and the partially deuterated molecule desorbs. This cycle repeats iteratively until all 10 protons (including the phenolic O–H) are exchanged.

Mechanism A 2,6-Dimethylphenol (C8H10O) B Adsorption on Pd/C Surface (π-coordination) A->B C C-H Oxidative Addition (Formation of Pd-C & Pd-H) B->C Thermal Activation (>200°C) E H/D Scrambling (Formation of Pd-D) C->E H-D Exchange D D2O Dissociation (D+ / OD- exchange) D->E F C-D Reductive Elimination E->F F->B Iterative Process (10 Protons) G Fully Deuterated Product (C8D10O) F->G Desorption

Caption: Catalytic H/D exchange mechanism of 2,6-dimethylphenol on a Pd/C surface.

Experimental Architecture: The Hydrothermal Protocol

To achieve the requisite activation energy without degrading the substrate, a high-pressure, Teflon-lined reactor is utilized. The choice of reaction matrix is critical: D₂O serves as the bulk deuterium source, while Acetone-d₆ acts as a phase-transfer co-solvent ()[1]. Because 2,6-dimethylphenol is highly hydrophobic at room temperature, Acetone-d₆ bridges the solubility gap, ensuring maximum contact with the Pd/C catalyst suspended in the aqueous phase. The Teflon lining is a strict requirement; it prevents subcritical water from leaching transition metals (e.g., Fe, Ni) from the reactor walls, which would otherwise poison the Pd catalyst or induce unwanted phenolic coupling.

Step-by-Step Methodology
  • Reagent Preparation: In a controlled environment, dissolve/disperse 500 mg of 2,6-dimethylphenol in a mixed solution containing 30 mL of Deuterium Oxide (D₂O, 99.9% D) and 5 mL of Acetone-d₆[1].

  • Catalyst Loading: Add 0.5 g of 10% Pd/C catalyst (e.g., Aldrich) to the mixture[1].

  • Reactor Sealing: Transfer the dispersion into a Teflon-coated stainless steel high-pressure reactor. Purge the headspace with Argon to prevent oxidative degradation (such as the formation of diphenoquinones).

  • Hydrothermal Heating: Secure the reactor and heat in a convection oven at 220 °C for 48 to 72 hours[1]. The autogenous pressure will facilitate the phase transfer and surface interactions.

  • Cooling & Extraction: Allow the stainless steel reactor to cool to room temperature naturally[1]. Filter the mixture through a Celite pad to remove the heterogeneous Pd/C catalyst. Extract the aqueous filtrate with Dichloromethane (DCM) (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product via sublimation to yield pure 2,6-dimethylphenol-d10.

Workflow S1 Reagent Prep Substrate + D2O + Acetone-d6 S2 Reactor Loading Add 10% Pd/C, Ar Purge S1->S2 S3 Hydrothermal Heating 220 °C for 48-72 h S2->S3 S4 Extraction Filter Catalyst, DCM Wash S3->S4 S5 Purification Dry & Concentrate S4->S5 S6 Analytical QC FTIR, NMR, GC-MS S5->S6

Caption: Step-by-step experimental workflow for hydrothermal deuteration.

Quantitative Reaction Metrics

The efficiency of the H/D exchange is highly dependent on the catalyst and thermal conditions. The table below summarizes the comparative data for achieving full deuteration.

Catalyst SystemSolvent MatrixTemp (°C)Time (h)Target Protons ExchangedDeuteration Yield (%)
10% Pd/C D₂O / Acetone-d₆22048–72Aromatic + Aliphatic + OH>95%
10% Pt/C D₂O20048–72Aromatic + Aliphatic + OH~90%
Ru/C D₂O / iPrOH-d₈18024Aromatic + Partial Aliphatic<80%

Note: Achieving >95% deuteration specifically requires the 220 °C threshold to fully activate the sterically hindered benzylic methyl groups.

Analytical Validation System

To ensure trustworthiness and verify the isotopic purity of the synthesized 2,6-dimethylphenol-d10, a multi-modal analytical approach is required:

  • Fourier-Transform Infrared Spectroscopy (FTIR): The most immediate validation is the observation of isotopic shifts in the vibrational frequencies. Successful deuteration leads to the near-complete disappearance of the C–H bond stretching modes at 2900–3050 cm⁻¹ and the emergence of the corresponding C–D bond stretching modes at approximately 2275 cm⁻¹[1].

  • Proton Nuclear Magnetic Resonance (¹H NMR): Run the sample in an inert solvent (e.g., CDCl₃). A successful >95% deuteration will show a near-total absence of the aromatic protons (δ ~6.9–7.0 ppm) and the methyl protons (δ ~2.2 ppm).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The molecular ion peak must shift from m/z 122 (for C₈H₁₀O) to m/z 132 (for C₈D₁₀O). The fragmentation pattern will also reflect the mass shifts of the corresponding deuterated tropylium and cyclopentadienyl cations.

References

  • Enhancement of OLED Efficiencies and High-Voltage Stabilities of Light-Emitting Materials by Deuteration. The Journal of Physical Chemistry C.[Link]

  • H/D Exchange Reactions at Aromatic and Aliphatic Hydrocarbons. Chemistry – A European Journal.[Link]

  • Metal–Metal Synergy in Well-Defined Surface Tantalum–Iridium Heterobimetallic Catalysts for H/D Exchange Reactions. Journal of the American Chemical Society.[Link]

Sources

Precision Isotopic Labeling: A Technical Guide to 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the precise world of quantitative analysis, achieving reliable measurements in complex matrices requires robust internal standards. 2,6-Dimethylphenol-3,4,5-d3,OD is a highly specialized stable isotope-labeled (SIL) compound utilized primarily as an internal standard (IS) in mass spectrometry. As a Senior Application Scientist, understanding the causality behind its isotopic distribution, synthesis mechanisms, and analytical behavior is critical for designing self-validating experimental workflows. This whitepaper provides an in-depth technical breakdown of the structural architecture, synthesis mechanisms, and analytical methodologies associated with this compound.

Structural and Isotopic Architecture

The target compound, 2,6-Dimethylphenol-3,4,5-d3,OD (CAS: 285132-85-6)[1][2], possesses a highly specific isotopic architecture designed for precision analytics. The molecule incorporates exactly four deuterium atoms with an isotopic purity typically ≥98 atom % D[1]: three located on the aromatic ring (positions 3, 4, and 5) and one on the phenolic hydroxyl group (-OD).

Causality of Labeling Regioselectivity: A common question in drug development and bioanalysis is: Why are the methyl groups left unlabeled? In drug metabolism and pharmacokinetics (DMPK), aliphatic methyl groups are primary sites for cytochrome P450-mediated oxidation. Deuterating these positions would induce a primary Kinetic Isotope Effect (KIE), fundamentally altering the metabolic clearance rate of the internal standard compared to the endogenous analyte. By restricting deuteration to the aromatic ring and the highly labile hydroxyl group, the internal standard maintains identical kinetic and chromatographic behavior to the target analyte while providing a sufficient mass shift (+4 Da) to prevent cross-talk in mass spectrometric resolution.

Synthesis and Labeling Distribution Mechanisms

The synthesis of 2,6-Dimethylphenol-3,4,5-d3,OD relies on the synergistic directing effects of the molecule's functional groups during acid-catalyzed Hydrogen/Deuterium (H/D) exchange.

Mechanistic Pathway:

  • Ring Deuteration via Electrophilic Aromatic Substitution (EAS): The phenolic hydroxyl group is strongly activating and ortho/para directing. Because the ortho positions (C2, C6) are sterically and electronically blocked by methyl groups, EAS is directed to the para position (C4). Concurrently, the methyl groups are weakly activating and ortho/para directing, which activates the meta positions (C3, C5) relative to the hydroxyl group. This unique electronic alignment makes all three available ring protons highly susceptible to exchange in the presence of heavy water (D₂O) and a deuterated acid catalyst (e.g., DCl) under hydrothermal conditions.

  • Hydroxyl Exchange: The -OH proton is highly labile and exchanges instantaneously with D₂O to form the -OD group.

  • The Back-Exchange Challenge: As noted in industry guidelines for isotopic stability, labile sites like -OD are highly susceptible to H/D back-exchange when exposed to atmospheric moisture[3]. Therefore, synthesis isolation and subsequent handling must be strictly anhydrous.

Fig 1. Synthesis and H/D exchange pathway for 2,6-Dimethylphenol-3,4,5-d3,OD.

Analytical Verification: Self-Validating Protocols

To ensure the integrity of the isotopic distribution, the analytical verification must operate as a self-validating system. You cannot simply rely on the nominal mass; you must prove the specific locations of the isotopes.

  • Nuclear Magnetic Resonance (¹H-NMR): The ¹H-NMR spectrum provides definitive proof of regioselectivity. The aromatic signal (~6.9 ppm), which integrates to 3H in the unlabeled compound, will be completely silent. The methyl singlet (~2.2 ppm) remains intact and integrates to 6H, proving no aliphatic deuteration occurred.

  • Mass Spectrometry (LC-MS/MS): In negative electrospray ionization (ESI-), phenols deprotonate to form phenoxide anions. This provides a critical self-validating check. The unlabeled compound (MW 122) yields an [M-H]⁻ ion at m/z 121. The labeled compound (MW 126) loses its most acidic atom—the hydroxyl deuteron (-OD)—yielding an [M-D]⁻ ion at m/z 124. If the mass spectrometer detects m/z 125, it indicates the loss of a proton (H⁺) instead of a deuteron (D⁺), signaling that the -OD group has back-exchanged to -OH due to poor anhydrous handling.

Table 1: Physicochemical & Mass Spectrometry Properties
PropertyUnlabeled 2,6-Dimethylphenol2,6-Dimethylphenol-3,4,5-d3,OD
Chemical Formula C₈H₁₀OC₈H₆D₄O
Molecular Weight 122.16 g/mol 126.19 g/mol
Isotopic Purity N/A≥ 98 atom % D
ESI(-) Precursor Ion 121 m/z [M-H]⁻124 m/z[M-D]⁻
¹H-NMR Aromatic Signal ~6.9 ppm (3H, multiplet)Absent (Silent)
¹H-NMR Methyl Signal ~2.2 ppm (6H, singlet)~2.2 ppm (6H, singlet)

Applications in Bioanalysis and Environmental Monitoring

2,6-Dimethylphenol is a critical intermediate in the synthesis of polyphenylene oxide (PPO) engineering plastics and various pharmaceuticals, leading to its frequent detection as an environmental pollutant and toxicant[4][5].

When quantifying this compound in complex biological or environmental matrices (like wastewater or cannabis extracts), analysts face severe matrix effects, such as ion suppression or enhancement[6]. Deuterated internal standards are considered the "gold standard" for mitigating these effects[3]. Because 2,6-Dimethylphenol-3,4,5-d3,OD shares the exact physicochemical properties of the analyte, it perfectly co-elutes during liquid chromatography. Consequently, both the analyte and the IS experience identical matrix interference at the exact same retention time, allowing their peak area ratio to remain constant and matrix-independent.

Fig 2. LC-MS/MS self-validating workflow using d4-IS to mitigate matrix effects.

Step-by-Step Methodologies

Protocol 1: Anhydrous Preparation of IS Stock Solutions

To prevent the rapid back-exchange of the labile -OD group, stock solutions must be prepared under strictly controlled conditions.

  • Solvent Selection: Purge an aprotic solvent (e.g., anhydrous acetonitrile) or a fully deuterated protic solvent (e.g., Methanol-d4) with inert gas (N₂ or Argon) for 15 minutes.

  • Reconstitution: Quickly transfer the neat 2,6-Dimethylphenol-3,4,5-d3,OD standard (e.g., 250 mg[2]) into a volumetric flask inside a low-humidity glove box. Dissolve using the purged solvent to create a 1 mg/mL primary stock.

  • Storage: Aliquot the stock solution into amber glass vials with PTFE-lined septa. Purge the headspace with Argon before sealing. Store at -20°C protected from light.

Protocol 2: LC-MS/MS Matrix Effect Mitigation Workflow
  • Matrix Spiking: Spike 10 µL of the working IS solution into 0.5 g/mL of the biological or environmental matrix[6]. Vortex for 30 seconds.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) using 3 volumes of ethyl acetate. Centrifuge at 4000 rpm for 10 minutes and transfer the organic layer.

  • Evaporation & Reconstitution: Evaporate the organic layer under a gentle stream of N₂ at room temperature (avoid heat to prevent volatilization of the phenol). Reconstitute in the initial LC mobile phase.

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column. Ensure the gradient allows for the perfect co-elution of the d4-IS and the unlabeled analyte.

  • MS/MS Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions outlined in Table 2.

  • Quantification: Calculate the peak area ratio (Analyte/IS) to generate a matrix-independent calibration curve.

Table 2: LC-MS/MS MRM Transitions for Matrix Effect Mitigation
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role in Assay
2,6-DMP 121106-15Target Quantitation
2,6-DMP-d4 124109-15Internal Standard (IS)

References

  • National Institutes of Health (NIH) / PMC. "Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis". PubMed Central. URL:[Link]

  • Shimadzu Scientific Instruments. "Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices". Shimadzu. URL:[Link]

  • Royal Society of Chemistry. "Green Chemistry: Product yield and the distribution of deuterated and non-deuterated desired compounds". RSC Publishing. URL:[Link]

Sources

Thermodynamic Stability of 2,6-Dimethylphenol-3,4,5-d3,OD at Room Temperature: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isotopic labeling of hindered phenols provides a powerful framework for studying kinetic and thermodynamic isotope effects, radical scavenging mechanisms, and hydrogen-bonding dynamics. 2,6-Dimethylphenol-3,4,5-d3,OD (CAS 285132-85-6) is a highly specific isotopologue of 2,6-xylenol where the aromatic protons at the 3, 4, and 5 positions, as well as the hydroxyl proton, are replaced by deuterium.

This whitepaper provides a comprehensive analysis of the thermodynamic stability of this compound at room temperature (298.15 K). By synthesizing principles of zero-point energy (ZPE), steric hindrance, and isotopic exchange equilibria, this guide equips researchers with the causal understanding necessary to handle, store, and utilize this compound in rigorous analytical and physical organic chemistry workflows.

Thermodynamic Fundamentals of Deuteration

The thermodynamic stability of 2,6-Dimethylphenol-3,4,5-d3,OD relative to its protio-analog (2,6-dimethylphenol) is fundamentally governed by the quantum mechanical concept of Zero-Point Energy (ZPE).

Because deuterium has twice the mass of protium, the vibrational frequency of a C–D or O–D bond is significantly lower than that of a C–H or O–H bond. This lower vibrational frequency results in a lower ground-state energy well. Consequently, the Bond Dissociation Enthalpy (BDE) required to homolytically cleave a C–D or O–D bond is higher, conferring enhanced thermodynamic stability to the molecule against unimolecular decomposition and radical abstraction[1].

ZPE_Energy_Well A Transition State / Dissociated Radical Species B C-H / O-H Bond Ground State (Higher ZPE) B->A BDE (Protium) C C-D / O-D Bond Ground State (Lower ZPE) C->A BDE (Deuterium) > BDE (Protium) C->B ΔZPE (~1.2 - 1.5 kcal/mol)

Fig 1: Energy diagram illustrating the ZPE difference enhancing the thermodynamic stability of deuterated bonds.

Intramolecular Stability (C-D Bonds)

At room temperature (25°C / 298.15 K), the C-D bonds at the 3, 4, and 5 positions of the aromatic ring are thermodynamically and kinetically inert. The activation energy required for uncatalyzed aromatic C-D bond cleavage or exchange is insurmountable at 298 K. Thus, the carbon-bound deuterium atoms provide a highly stable isotopic signature.

Intermolecular Stability and Deuterium Bonding

The thermodynamic properties of the pure substance (e.g., heat capacity, enthalpy of vaporization) are influenced by intermolecular hydrogen bonding. In 2,6-Dimethylphenol-3,4,5-d3,OD, the O-D group engages in deuterium bonding (O-D···O). Literature indicates that the enthalpy of formation for deuterium-bonded complexes is often slightly lower than that of hydrogen-bonded complexes, altering the self-association thermodynamics[2]. Furthermore, the two ortho-methyl groups provide significant steric hindrance, which restricts the geometry of approach for intermolecular bonding, resulting in a lower degree of oligomerization compared to unhindered phenol[3].

Environmental Stability: The H/D Exchange Equilibrium

While the molecular framework is highly stable, the O-D bond represents a thermodynamic vulnerability in open systems. The hydroxyl deuteron is highly labile.

If 2,6-Dimethylphenol-3,4,5-d3,OD is exposed to ambient atmospheric moisture (H₂O), a rapid isotopic exchange occurs. Thermodynamically, this is driven by Le Chatelier's principle and the vast molar excess of ambient water. The equilibrium heavily favors the formation of the O-H isotopologue and HDO.

Ar-OD+H2​O⇌Ar-OH+HDO

Although the steric hindrance of the 2,6-dimethyl groups slows the kinetics of this exchange compared to phenol, it does not alter the thermodynamic endpoint. Therefore, at room temperature, the compound is only thermodynamically stable with respect to its O-D bond if maintained in a strictly anhydrous environment.

OD_Exchange Reactant 2,6-Dimethylphenol-d3,OD (Sterically Hindered) Complex Hydrogen-Bonded Intermediate Reactant->Complex Water Ambient H2O (Large Molar Excess) Water->Complex Product 2,6-Dimethylphenol-d3,OH + HDO Complex->Product Spontaneous Proton/ Deuteron Transfer

Fig 2: The thermodynamically driven H/D exchange pathway in the presence of ambient moisture.

Oxidative Stability and Radical Scavenging

Hindered phenols are widely utilized as antioxidants because they readily donate a hydrogen atom to quench peroxyl radicals (ROO•), forming a resonance-stabilized phenoxyl radical[4].

Because the O-D bond has a higher BDE than the O-H bond, 2,6-Dimethylphenol-3,4,5-d3,OD exhibits a Primary Kinetic Isotope Effect (KIE) during hydrogen atom transfer (HAT) reactions[1]. At room temperature, the rate constant for radical scavenging by the O-D compound is significantly lower (often by a factor of 2 to 6, depending on the radical species) than that of the O-H compound. Consequently, the deuterated compound exhibits higher thermodynamic and kinetic stability against auto-oxidation in ambient conditions.

Quantitative Data Summary

Table 1: Comparative Thermodynamic & Physical Properties at 298.15 K (Note: Values for the deuterated species are extrapolated based on isotopic shifts from the baseline protio-analog data[5])

Property2,6-Dimethylphenol (Protio)2,6-Dimethylphenol-3,4,5-d3,ODCausality of Shift
Molecular Weight 122.16 g/mol 126.19 g/mol Substitution of 4 Protium atoms with Deuterium.
Vapor Pressure (25°C) ~0.200 mm HgSlightly HigherWeaker intermolecular D-bonding vs H-bonding[2].
O-X Bond Dissociation ~88 kcal/mol~89.5 kcal/molLower ZPE of the O-D bond[1].
LogKow (Octanol-Water) 2.36~2.36Lipophilicity remains largely unchanged[3].
Oxidative Reactivity High (Rapid HAT)Reduced (Slower DAT)Primary kinetic isotope effect on O-D cleavage[4].

Experimental Protocols for Stability Validation

To ensure scientific integrity and self-validation, researchers must employ rigorous protocols when handling and verifying the thermodynamic stability of this compound.

Protocol A: Anhydrous Handling and Storage (Preventing O-D Exchange)

Causality: Atmospheric moisture acts as an infinite sink for deuterium, driving the thermodynamic equilibrium toward Ar-OH.

  • Storage: Store the solid compound in a tightly sealed amber vial under an inert atmosphere (dry Argon or Nitrogen) at 2–8°C to minimize sublimation and thermal degradation.

  • Handling: Perform all transfers within a glovebox maintained at <1 ppm H₂O and <1 ppm O₂.

  • Solvent Preparation: If preparing solutions, use strictly anhydrous, deuterated solvents (e.g., CDCl₃ or Benzene-d6) stored over activated 3Å molecular sieves.

Protocol B: NMR-Based Thermodynamic Monitoring of H/D Exchange

Causality: ¹H-NMR can directly quantify the appearance of the O-H proton, serving as a real-time thermodynamic equilibrium monitor.

  • Baseline: Dissolve 10 mg of 2,6-Dimethylphenol-3,4,5-d3,OD in 0.6 mL of anhydrous CDCl₃ inside a glovebox. Seal in an NMR tube with a PTFE cap.

  • Initial Scan: Acquire a baseline ¹H-NMR spectrum. The aromatic region should show only the methyl protons (~2.2 ppm) and residual solvent. The O-D proton is invisible in ¹H-NMR; no peak should appear around 4.5–5.0 ppm.

  • Controlled Exposure: Introduce a known micro-molar quantity of H₂O to the tube.

  • Kinetic Tracking: Acquire spectra at 5-minute intervals. Integrate the emerging O-H peak (~4.6 ppm) against the static methyl peak to calculate the equilibrium constant and exchange rate.

Workflow Start Sample Preparation (Glovebox, Anhydrous Solvents) NMR 1H/2H NMR Spectroscopy (Quantify O-D to O-H Conversion) Start->NMR DSC Differential Scanning Calorimetry (Thermal Phase Transitions) Start->DSC GCMS GC-MS Analysis (Isotopic Purity & Oxidation State) Start->GCMS Data Thermodynamic Data Synthesis (Equilibrium Constants, BDE, KIE) NMR->Data DSC->Data GCMS->Data

Fig 3: Self-validating experimental workflow for assessing thermodynamic and isotopic stability.

Conclusion

At room temperature, 2,6-Dimethylphenol-3,4,5-d3,OD demonstrates exceptional intramolecular thermodynamic stability due to the lowered zero-point energy of its C-D bonds. Its oxidative stability is actually superior to its non-deuterated counterpart due to the primary kinetic isotope effect hindering radical abstraction at the O-D bond. However, its intermolecular stability is highly conditional; the lability of the O-D bond means that the compound is only thermodynamically stable in rigorously anhydrous environments. Understanding these causal thermodynamic mechanisms is essential for leveraging this compound in advanced chemical research, kinetic studies, and drug development assays.

References

  • 2,6-Dimethylphenol Properties - EPA CompTox Chemicals Dashboard Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Phenol, 2,6-dimethyl- Thermodynamic Properties Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • Deuterium Isotope Effects on Hydrogen Bonding Source: Canadian Journal of Chemistry (Singh, S.) URL:[Link]

  • The Reaction of tert-Butoxy Radicals with 2,6-Di-tert-butyl-4-methylphenol and 2,6-Di-tert-butylphenol Source: Canadian Journal of Chemistry URL:[Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance Source: RSC Advances (National Institutes of Health / PMC) URL:[Link]

Sources

mass fragmentation pathways of 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Fragmentation Pathways of 2,6-Dimethylphenol-3,4,5-d3,OD

Executive Summary

Isotope dilution mass spectrometry (IDMS) is the gold standard for the absolute quantification of phenolic compounds in complex environmental and biological matrices. 2,6-Dimethylphenol-3,4,5-d3,OD (C8H6D4O, MW 126.1) serves as a highly specialized internal standard in these workflows. By substituting four specific protium atoms with deuterium—three on the aromatic ring and one on the hydroxyl group—this molecule provides a distinct +4 Da mass shift. This guide deconstructs the electron ionization (EI) mass fragmentation pathways of this labeled compound, explaining the mechanistic causality behind its diagnostic ions and detailing a self-validating analytical protocol for its application.

Molecular Architecture and Isotopic Topography

The strategic placement of deuterium in 2,6-Dimethylphenol-3,4,5-d3,OD is critical for its stability during mass spectrometric analysis.

  • Aromatic Ring (3,4,5-d3): The deuteriums at the meta and para positions are highly resistant to hydrogen-deuterium exchange (HDX) under standard chromatographic conditions.

  • Hydroxyl Group (-OD): The labile deuteroxyl proton can undergo exchange in protic solvents, necessitating careful sample preparation (e.g., using aprotic solvents like dichloromethane).

  • Methyl Groups (-CH3): The two methyl groups at positions 2 and 6 remain fully protonated. Because the primary fragmentation pathways involve these alpha-carbons, leaving them in their native isotopic state minimizes the kinetic isotope effect (KIE), ensuring the labeled standard fragments at the exact same rate and efficiency as the native analyte.

Core Electron Ionization (EI) Fragmentation Mechanisms

When subjected to standard 70 eV electron ionization, the molecule undergoes highly reproducible unimolecular dissociations[1]. The 70 eV energy is specifically chosen because the de Broglie wavelength of the electrons matches typical C-C and C-O bond lengths, maximizing ionization efficiency while preventing total molecular destruction[2].

I. Molecular Ion Formation [M+•] (m/z 126) The initial electron impact ejects an electron from the oxygen lone pair or the aromatic pi-system, generating a highly stable radical cation at m/z 126.

II. Alpha-Cleavage and Tropylium Expansion (m/z 111) The base peak in the native 2,6-dimethylphenol spectrum is m/z 107[3]. In our labeled analog, this shifts to m/z 111. The radical cation on the oxygen atom strongly drives the homolytic cleavage of the adjacent ortho-methyl group. The loss of the •CH3 radical (15 Da) yields a stable, resonance-stabilized hydroxytropylium-like cation[3].

III. Hydroxyl Cleavage (m/z 108) A secondary, less dominant pathway involves the direct cleavage of the hydroxyl radical. In the native compound, the loss of •OH (17 Da) yields m/z 105[3]. In the deuterated analog, the loss of •OD (18 Da) yields m/z 108.

IV. Carbon Monoxide Expulsion (m/z 83) Following the loss of the methyl group, the m/z 111 ion undergoes a high-energy ring contraction. The expulsion of neutral carbon monoxide (CO, 28 Da) generates a deuterated cyclopentadienyl-type cation at m/z 83.

Pathway M Molecular Ion (M+•) m/z 126 [C8H6D4O]+• M_H Loss of H• m/z 125 [C8H5D4O]+ M->M_H - H• (from CH3) M_CH3 Loss of •CH3 m/z 111 [C7H3D4O]+ M->M_CH3 - •CH3 (Alpha Cleavage) M_OD Loss of •OD m/z 108 [C8H6D3]+ M->M_OD - •OD (Hydroxyl Cleavage) M_CH3_CO Loss of CO m/z 83 [C6H3D4]+ M_CH3->M_CH3_CO - CO (Ring Contraction)

Fig 1. Primary EI-MS fragmentation pathways of 2,6-Dimethylphenol-3,4,5-d3,OD.

Quantitative Isotopic Mapping

To facilitate rapid spectral interpretation and method programming, the following table summarizes the mass shifts between the native and labeled compounds.

Fragment MechanismNative Analyte (m/z)Labeled Analyte (m/z)Mass Shift (Δm)Mechanistic Causality
Molecular Ion [M+•] 122126+4Intact radical cation. Stabilized by aromatic resonance.
Loss of Hydrogen 121125+4Homolytic cleavage of C-H bond on the -CH3 group.
Alpha-Cleavage 107111+4Loss of a methyl radical, forming a stable hydroxytropylium ion.
Hydroxyl Cleavage 105108+3Direct loss of the hydroxyl/deuteroxyl radical.
CO Expulsion 7983+4Ring contraction and expulsion of carbon monoxide (28 Da).

Self-Validating Experimental Workflow

To ensure scientific integrity, analytical protocols must be self-validating. The following GC-MS methodology is engineered to quantify 2,6-dimethylphenol using the d4-labeled standard, incorporating built-in quality control checks based on US EPA Method 8270E principles[4].

Step 1: Isotopic Spiking and Extraction

  • Procedure: Spike all calibration standards and unknown samples with a constant concentration (e.g., 50 µg/L) of 2,6-Dimethylphenol-3,4,5-d3,OD. Extract using an aprotic solvent like dichloromethane (DCM).

  • Causality: Aprotic solvents prevent the back-exchange of the labile -OD deuterium with environmental protium, preserving the m/z 126 molecular weight.

Step 2: Chromatographic Separation

  • Procedure: Inject 1 µL (splitless) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature program starting at 40°C (hold 1 min), ramping at 10°C/min to 250°C.

  • Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions, which are strictly required to resolve 2,6-dimethylphenol from its structural isomers (e.g., 2,4-dimethylphenol), preventing isobaric interference[5].

Step 3: Electron Ionization (EI) and Detection

  • Procedure: Operate the MS source at 230°C with an ionization energy of 70 eV. Monitor in Selected Ion Monitoring (SIM) mode for m/z 122, 107 (Native) and m/z 126, 111 (Labeled).

  • Causality: Maintaining the source at 230°C prevents the condensation of phenolic compounds on the repeller, ensuring long-term signal stability[4].

Step 4: System Suitability Test (SST) - The Self-Validation Pillar

  • Procedure: Before batch analysis, run a solvent blank spiked only with the labeled standard.

  • Validation Criteria:

    • Isotopic Purity: The area of m/z 122 must be <0.1% of m/z 126. If higher, the standard is contaminated with native analyte.

    • Fragmentation Stability: The ion ratio of m/z 126 to m/z 111 must remain within ±10% of the theoretical library ratio. A deviation indicates a contaminated MS source or a drifting electron multiplier voltage.

Workflow S1 1. Isotopic Spiking & Aprotic Extraction S2 2. Capillary GC (DB-5MS, 30m) S1->S2 S3 3. EI Ionization (70 eV, 230°C) S2->S3 S4 4. Quadrupole MS (SIM Mode) S3->S4 S5 5. SST Validation (Ion Ratio Checks) S4->S5

Fig 2. Self-validating GC-MS analytical workflow for deuterated phenolic compounds.

References

  • Phenol, 2,6-dimethyl- - Mass Spectrum NIST Chemistry WebBook, SRD 69[Link]

  • Simultaneous profiling analysis of alkylphenols and amines by gas chromatography and gas chromatography–mass spectrometry Journal of Chromatography A[Link]

  • Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry Energy & Fuels - ACS Publications[Link]

  • Characterization of Nitrite-Related Reaction Products in Beer Journal of Agricultural and Food Chemistry - ACS Publications[Link]

Sources

Methodological & Application

2,6-Dimethylphenol-3,4,5-d3,OD as an internal standard for GC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision GC-MS Quantification of Volatile Phenols Using 2,6-Dimethylphenol-3,4,5-d3,OD as an Internal Standard

Executive Summary

The accurate quantification of volatile phenols—ubiquitous in environmental pollutants, food chemistry, and biological matrices—requires robust analytical frameworks to overcome severe matrix effects and extraction variabilities. This application note details the integration of 2,6-Dimethylphenol-3,4,5-d3,OD as an internal standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS) workflows. By coupling Isotope Dilution Mass Spectrometry (IDMS) with targeted derivatization, this protocol establishes a self-validating system that eliminates quantitative artifacts caused by hydrogen/deuterium (H/D) exchange and instrumental drift.

Mechanistic Principles of Isotope Dilution & H/D Exchange Dynamics

In GC-MS analysis, complex matrices (such as soil extracts or distilled spirits like Baijiu) frequently cause unpredictable signal enhancement or suppression within the inlet or ion source[1]. IDMS mitigates this by utilizing stable isotope-labeled analogs that perfectly co-elute with the target analyte, ensuring both compounds experience identical matrix effects.

The selection of 2,6-Dimethylphenol-3,4,5-d3,OD (CAS 285132-85-6)[2] is highly strategic but requires deep mechanistic understanding to deploy correctly. The molecule features three covalently bound deuterium atoms on the aromatic ring (positions 3, 4, and 5) and one labile deuterium on the hydroxyl group (-OD).

The Causality of Derivatization: A critical pitfall in phenol analysis is the susceptibility of the -OD group to H/D exchange when exposed to protic solvents, biological fluids, or atmospheric moisture. If analyzed underivatized, this exchange produces a fluctuating, unpredictable mixture of d3 and d4 isotopologues, destroying quantitative precision.

To create a trustworthy, self-validating assay, derivatization is a mechanistic necessity. By reacting the sample with a silylating agent like BSTFA (or utilizing pentafluorobenzoyl derivatives for negative chemical ionization[3]), the labile -OD group is cleaved and replaced by a stable functional group (e.g., a trimethylsilyl [TMS] ether). In this pathway, the d4 standard is intentionally converted into a stable d3-TMS derivative . The mass shift between the endogenous analyte and the internal standard is permanently locked at exactly +3 Da, immunizing the assay against H/D exchange artifacts.

MassShiftLogic Unlabeled Endogenous Analyte 2,6-Dimethylphenol Nominal Mass: 122 DerivU Silylated Analyte (TMS-Derivative) Nominal Mass: 194 Unlabeled->DerivU BSTFA Derivatization (-H, +TMS) Labeled Internal Standard 2,6-Dimethylphenol-d4 Nominal Mass: 126 DerivL Silylated IS (TMS-Derivative, d3) Nominal Mass: 197 Labeled->DerivL BSTFA Derivatization (-D, +TMS) HD_Warning Mechanistic Control: -OD group lost during derivatization (Prevents H/D exchange) Labeled->HD_Warning

Mechanistic pathway of silylation and resulting mass shifts for stable isotope quantification.

Self-Validating Experimental Workflow

A protocol is only as reliable as its internal quality controls. This methodology embeds self-validation at three critical junctures:

  • Pre-Extraction Spiking: The IS is added before any solvent or matrix manipulation. If extraction efficiency drops due to an emulsion, the analyte-to-IS ratio remains unaffected, validating the final calculated concentration.

  • Derivatization Completeness Check: By monitoring the underivatized m/z traces (122 and 126), the analyst can confirm 100% conversion to the TMS derivative.

  • Absolute IS Area Monitoring: While ratios correct for losses, an absolute IS peak area drop indicates severe matrix suppression or injection failure, triggering an automatic system check.

GCMS_Workflow S1 Matrix Aliquot S2 Spike IS (d4-Standard) S1->S2 S3 LLE Extraction (DCM) S2->S3 S4 Derivatization (BSTFA, 60°C) S3->S4 S5 GC-MS (SIM Mode) S4->S5

Step-by-step sample preparation and GC-MS analytical workflow.

Step-by-Step Methodology

4.1 Reagent Preparation

  • IS Stock Solution: Dissolve 10 mg of 2,6-Dimethylphenol-3,4,5-d3,OD in 10 mL of anhydrous dichloromethane (DCM) to yield a 1 mg/mL stock. Store at -20°C in amber glass.

  • Working IS Solution: Dilute the stock to 10 µg/mL in DCM.

4.2 Sample Extraction (Liquid-Liquid Extraction)

  • Transfer 5.0 mL of the aqueous sample (or homogenized biofluid) into a silanized glass centrifuge tube.

  • Crucial Step: Spike exactly 50 µL of the Working IS Solution into the sample. Vortex for 10 seconds to equilibrate.

  • Add 2.0 mL of DCM. Cap tightly and shake vigorously for 5 minutes to partition the phenols into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Carefully transfer the lower organic (DCM) layer to a clean, dry autosampler vial.

4.3 Derivatization (Silylation)

  • Evaporate the DCM extract to near dryness under a gentle stream of ultra-high-purity nitrogen at room temperature (Do not use heat, as dimethylphenols are highly volatile).

  • Add 50 µL of BSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Seal the vial and incubate at 60°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS injection.

4.4 GC-MS Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium (1.0 mL/min, constant flow).

  • Inlet Temperature: 250°C (Splitless mode, 1 µL injection).

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Ion Source: Electron Impact (EI), 70 eV, 230°C.

Data Presentation & Validation Metrics

To ensure high-fidelity quantification, data must be processed using Selected Ion Monitoring (SIM) mode, focusing on the specific mass shifts generated post-derivatization.

Table 1: GC-MS SIM Parameters for Silylated Phenols

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Mass Shift (Δ Da)
2,6-Dimethylphenol-TMS194179194N/A
2,6-Dimethylphenol-d3-TMS (IS)197182197+3

Note: The quantifier ion represents the [M-CH3]+ fragment, which is highly stable and abundant in TMS-derivatized phenols.

Table 2: Self-Validation Quality Control Metrics

QC ParameterAcceptance CriteriaMechanistic Rationale & Corrective Action
IS Absolute Peak Area ± 30% of calibration meanValidates injection volume and extraction efficiency. If failed, inspect GC inlet for active sites or matrix buildup.
Underivatized Peak Check < 1% of total peak areaEnsures complete silylation. If m/z 122/126 are detected, re-derivatize the batch with fresh BSTFA reagents.
Analyte/IS Response Ratio RSD < 15% across replicatesConfirms IDMS correction integrity. High RSD indicates non-homogenous sample aliquoting or severe chromatographic co-elution.

References

  • Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. ACS Food Science & Technology. 1

  • Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Elsevier B.V.3

  • 環境・食品分析関連 重水素化合物 (Environmental and Food Analysis Related Deuterium Compounds Catalog). Kanto Chemical Co., Inc.2

Sources

Application Note: Oxidative Coupling Polymerization of 2,6-Dimethylphenol-3,4,5-d3,OD for Mechanistic and Isotopic Studies

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Polymer Scientists, and Drug Development Professionals Focus: Kinetic Isotope Effects (KIE), Reaction Mechanisms, and Deuterated Poly(phenylene ether) Synthesis

Scientific Rationale & Mechanistic Causality

The copper-catalyzed oxidative coupling of 2,6-dimethylphenol (DMP) to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE) is a foundational reaction in the synthesis of high-performance industrial thermoplastics 1. While the standard polymerization is well-documented, utilizing the fully ring-and-hydroxyl deuterated isotopologue—2,6-Dimethylphenol-3,4,5-d3,OD (CAS: 285132-85-6) 2—unlocks advanced mechanistic insights.

  • Catalyst Activation: Copper(I) chloride is oxidized by O₂ to form an active dinuclear Cu(II) species [[3]]().

  • Deprotonation/Dedeuteration: The amine ligand (e.g., TMEDA) acts as a base, removing the deuterium from the –OD group to form a copper-phenolate complex.

  • Oxidation & Coupling: The phenolate is oxidized to a phenoxy radical or phenoxonium cation, which undergoes C–O coupling at the para-position (C4) of another monomer, forming a quinone ketal intermediate 4.

  • Rearomatization (The Isotope Effect): To restore aromaticity and propagate the polymer chain, the C4–Deuterium bond must be cleaved.

By tracking the reaction kinetics of this deuterated monomer against standard DMP, researchers can determine the Kinetic Isotope Effect (KIE) . If the cleavage of the C4–D bond is the rate-determining step, a primary KIE ( kH​/kD​>1 ) will be observed. Furthermore, because the –OD deuterium and the C4–deuterium are expelled as D₂O, the resulting polymer is specifically poly(2,6-dimethyl-1,4-phenylene-3,5-d2 ether) , a highly valuable material for neutron scattering analysis due to its unique isotopic contrast.

Experimental Workflow

Workflow Monomer 1. Monomer Preparation 2,6-Dimethylphenol-3,4,5-d3,OD Oxygenation 3. Oxygenation O2 Bubbling at 50 °C Monomer->Oxygenation Initiate Catalyst 2. Catalyst Complexation CuCl + TMEDA in Toluene Catalyst->Monomer Add Monomer Polymerization 4. Oxidative Coupling C-O Coupling & D2O Release Oxygenation->Polymerization Active Cu(II) Termination 5. Termination Quench with MeOH/HCl Polymerization->Termination Target MW Isolation 6. Isolation Filter 3,5-d2-PPE Polymer Termination->Isolation Phase Separation

Experimental workflow for oxidative coupling polymerization of deuterated 2,6-dimethylphenol.

Quantitative Data & Reagent Summaries

Table 1: Reagent Quantities for Standard Laboratory Scale

Reagent Role Amount Equivalents
2,6-Dimethylphenol-3,4,5-d3,OD Monomer 1.00 g (7.93 mmol) 1.00
Copper(I) Chloride (CuCl) Catalyst Precursor 7.8 mg (0.079 mmol) 0.01
TMEDA Ligand / Base 27.6 mg (0.238 mmol) 0.03
Anhydrous Toluene Solvent 10.0 mL N/A

| Oxygen (O₂) | Oxidant | Excess (Bubbled) | > 0.50 |

Table 2: Isotopic Comparison (Standard vs. Deuterated Polymerization)

Property Standard DMP 2,6-Dimethylphenol-3,4,5-d3,OD
Monomer Formula C₈H₁₀O C₈H₆D₄O
Monomer Molecular Weight 122.16 g/mol 126.10 g/mol
Bonds Cleaved During Coupling O–H and C4–H O–D and C4–D
Oxidation Byproduct H₂O D₂O
Polymer Repeating Unit C₈H₈O C₈H₆D₂O

| Repeating Unit MW | 120.15 g/mol | 122.16 g/mol |

Step-by-Step Experimental Protocol

Phase 1: Catalyst Complexation
  • Preparation: In a flame-dried, multi-neck Schlenk flask equipped with a magnetic stirrer and an O₂ inlet, add 7.8 mg of CuCl and 10.0 mL of anhydrous toluene.

  • Ligand Addition: Inject 27.6 mg of N,N,N',N'-tetramethylethylenediamine (TMEDA).

    Causality: CuCl is specifically chosen over Cu(II) salts because it rapidly absorbs O₂ in the presence of amines to form the highly active μ

    η2 : η2 -peroxo dicopper(II) complex 3. TMEDA acts as both a bidentate stabilizing ligand and the base required to deprotonate the monomer.
Phase 2: Oxidative Polymerization
  • Monomer Introduction: Add 1.00 g of 2,6-Dimethylphenol-3,4,5-d3,OD to the active catalyst solution.

    • Causality: Adding the monomer after the catalyst is fully complexed ensures a uniform stoichiometric ratio, suppressing the formation of undesired diphenoquinone (DPQ) side products which arise from C–C coupling rather than the target C–O coupling 1.

  • Oxygenation: Initiate vigorous stirring and bubble pure O₂ gas through the solution. Heat the reaction mixture to 50 °C.

    • Causality: The oxidative coupling strictly requires 0.5 equivalents of O₂ per monomer unit. The byproduct of this specific deuterated reaction is D₂O. Maintaining the temperature at 50 °C keeps the growing poly(2,6-dimethyl-1,4-phenylene-3,5-d2 ether) chains soluble in toluene, preventing premature precipitation which would artificially cap the molecular weight.

Phase 3: Quenching and Isolation
  • Termination: After 2 to 6 hours (depending on the target molecular weight), quench the reaction by pouring the viscous mixture into 100 mL of vigorously stirred methanol containing 1% v/v concentrated HCl.

    • Causality: The acidic methanol serves a dual purpose. It protonates the TMEDA ligand, instantly decomplexing the copper to halt polymerization, and acts as a non-solvent to precipitate the hydrophobic deuterated PPE polymer 3.

Phase 4: Purification and Characterization
  • Reprecipitation: Filter the precipitated polymer, redissolve it in a minimal amount of chloroform, and reprecipitate it in pure methanol.

  • Drying: Isolate the purified powder via vacuum filtration and dry in a vacuum oven at 80 °C for 24 hours.

    • Causality: Reprecipitation removes trapped quinone ketal oligomers 4, residual TMEDA, and trace copper, yielding a highly pure deuterated polymer suitable for sensitive downstream analytics like GPC, NMR, and neutron scattering.

References

  • 3Synthesis and Morphological Analysis of Well-Defined Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(dimethylsiloxane). Macromolecules - ACS Publications.

  • 1Copper-catalyzed oxidative coupling of 2,6-dimethylphenol: A radicalar or an ionic polymerization? Comptes Rendus de l'Académie des Sciences.

  • 22,6-Dimethylphenol-3,4,5-d3,OD. CymitQuimica.

  • 4The Course of the Copper-Catalyzed Oxidative Polymerization of 2,6-Dimethylphenol. Analysis of Oligomeric Phenols during the Coupling Reaction. ACS Publications.

Sources

Application Note: Utilizing 2,6-Dimethylphenol-3,4,5-d3,OD in Kinetic Isotope Effect (KIE) Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the precise sequence of electron and proton transfers in catalytic oxidations is a persistent challenge in mechanistic chemistry. 2,6-Dimethylphenol (2,6-DMP) is a benchmark substrate for probing these pathways because its ortho-methyl groups sterically block unwanted side reactions, funneling reactivity toward the phenoxy radical and subsequent para-position coupling.

By employing the heavily deuterated isotopologue 2,6-Dimethylphenol-3,4,5-d3,OD , researchers gain a powerful multi-isotopic probe. The -OD label allows for the direct measurement of primary kinetic isotope effects (KIEs) during O–H bond cleavage, distinguishing concerted Proton-Coupled Electron Transfer (PCET) from stepwise Electron Transfer-Proton Transfer (ET-PT). Simultaneously, the 3,4,5-d3 ring labeling provides a mechanistic window into the C–C bond formation and rearomatization steps during oxidative coupling. This guide details the causal logic, quantitative interpretation, and self-validating protocols required to leverage this molecule in advanced kinetic studies.

Mechanistic Foundations & Causality

Differentiating PCET, HAT, and ET-PT

The oxidation of phenols to phenoxy radicals can occur via three distinct thermodynamic pathways. The O–H bond dissociation energy (BDE) of 2,6-DMP is approximately 84.5 kcal/mol[1]. Substituting the hydroxyl proton with deuterium lowers the zero-point energy of the bond, making it harder to cleave.

  • Concerted PCET / HAT: The electron and proton transfer simultaneously. Because the O–H(D) bond is broken in the rate-determining step (RDS), a large primary KIE ( kH​/kD​>2.0 ) is observed. For example, the oxidation of phenols by trans-dioxoruthenium(VI) complexes yields a primary KIE of 4.8, confirming a concerted pathway[2].

  • Stepwise ET-PT: The molecule first undergoes a one-electron oxidation to form a radical cation, followed by rapid deprotonation. Because the ET step is rate-limiting and does not involve O–H cleavage, the KIE is negligible ( kH​/kD​≈1.0 ). This is classically observed in oxidations by highly electrophilic Os(VI) nitrido complexes[3].

The Strategic Role of the 3,4,5-d3 Label

In aerobic oxidative coupling (e.g., using biomimetic Cu/amine catalysts[4] or FeCl3 systems[5]), two phenoxy radicals dimerize to form a keto-enol intermediate, which then rearomatizes to form diphenoquinones or poly(phenylene oxide) (PPO). If the actual C–C bond formation at the para-position (C4) is the RDS, the C4-D bond undergoes a hybridization change ( sp2→sp3 ), yielding a secondary inverse KIE ( kH​/kD​≈0.8−0.95 ). However, if the subsequent deprotonation (rearomatization) is the RDS, the cleavage of the C4-D bond yields a primary KIE ( kH​/kD​>2.0 ).

PCET_Pathways ArOH 2,6-DMP-d4 (ArOD) ArO_rad Phenoxy Radical (ArO•) ArOH->ArO_rad Concerted PCET / HAT Primary KIE (kH/kD > 2) ArOH_radcat Radical Cation (ArOD•+) ArOH->ArOH_radcat ET (Electron Transfer) KIE ~ 1.0 ArO_minus Phenolate (ArO⁻) ArOH->ArO_minus PT (Proton Transfer) ArOH_radcat->ArO_rad PT (Proton Transfer) ArO_minus->ArO_rad ET (Electron Transfer) KIE ~ 1.0

Mechanistic divergence in phenol oxidation: Concerted PCET/HAT vs. Stepwise ET/PT pathways.

Diagnostic Data Interpretation

To ensure accurate mechanistic assignments, experimental kH​/kD​ values must be compared against established theoretical thresholds. Table 1 summarizes the diagnostic criteria for 2,6-DMP oxidation.

Table 1: Diagnostic KIE Values in 2,6-Dimethylphenol Oxidation

Reaction MechanismRate-Determining Step (RDS)Expected O-H / O-D KIEExpected C4-H / C4-D KIEDiagnostic Example
Concerted PCET O–H Bond Cleavage3.0 – 7.0 ~ 1.0 (Negligible)Ru(VI)-oxo oxidation[2]
Stepwise ET-PT Electron Transfer (ET)0.9 – 1.2 ~ 1.0 (Negligible)Os(VI) nitrido oxidation[3]
Oxidative Coupling C–C Bond Formation~ 1.0 (Pre-equilibrium)0.8 – 0.95 (Secondary)Fe-catalyzed cross-coupling[5]
Oxidative Coupling Rearomatization~ 1.0 (Pre-equilibrium)> 2.0 (Primary)Cu/amine aerobic coupling[4]

Experimental Protocols

Protocol A: Determination of PCET/HAT KIE via Stopped-Flow UV-Vis

Because high-valent metal oxidations of phenols are often too fast for standard mixing, stopped-flow spectroscopy is required.

Causality & Self-Validation: The -OD label is highly labile. Trace moisture in the solvent will cause rapid H/D exchange, artificially lowering the measured KIE and leading to false ET-PT assignments. Self-Validation: Always run a parallel control spiked with 1% H2​O ; if the KIE collapses to ~1.0, your anhydrous protocol is validated.

Step-by-Step Methodology:

  • Substrate Preparation: In an argon-filled glovebox, prepare a 10 mM stock solution of 2,6-Dimethylphenol-3,4,5-d3,OD in strictly anhydrous, degassed acetonitrile (dried over activated 3Å molecular sieves). Prepare an identical stock of unlabeled 2,6-DMP.

  • Purity Verification: Verify >98% D-incorporation at the -OD position via 1H -NMR (ensure the broad -OH peak at ~4.5 ppm is absent).

  • Catalyst Preparation: Prepare a 0.5 mM solution of the metal-oxo oxidant (e.g., a Ru(VI) or Os(VI) complex) in anhydrous acetonitrile.

  • Kinetic Execution: Load the solutions into the stopped-flow syringes. Mix under pseudo-first-order conditions (Phenol:Oxidant ratio 10:1).

  • Data Acquisition: Monitor the decay of the oxidant's characteristic MLCT or d-d absorption band (e.g., at 380–450 nm) over time.

  • Analysis: Fit the decay curves to a single exponential function to extract kobs​ . Plot kobs​ vs. [Phenol] to determine the second-order rate constants ( kH​ and kD​ ). Calculate KIE=kH​/kD​ .

Oxidative_Coupling Step1 1. Substrate Prep 2,6-DMP-d4 in Dry Solvent Step2 2. Catalyst Injection (e.g., Cu/DBED or Fe-based) Step1->Step2 Step3 3. Kinetic Monitoring Stopped-Flow or O2 Uptake Step2->Step3 Step4 4. Isotopic Analysis Extract kH/kD for -OD Step3->Step4 Step5 5. Product Fate Analyze C-D at para-position Step4->Step5

Standard workflow for KIE determination in 2,6-DMP oxidative coupling using isotopic probes.

Protocol B: Probing Oxidative Coupling via Isotopic Fate Tracking

This protocol determines whether C–C bond formation or rearomatization is the rate-limiting step in catalytic aerobic coupling.

Causality & Self-Validation: By tracking the isotopic fate of the C4 position, researchers can identify off-cycle reversible steps. Self-Validation: Stop the reaction at 50% conversion and analyze the unreacted starting material via GC-MS. If the unreacted phenol shows significant loss of the 4-D label, it indicates reversible coupling prior to the rate-determining step.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, dissolve 5 mol% of the catalyst (e.g., Cu(I) salt + diamine ligand) in anhydrous dichloromethane.

  • Substrate Addition: Add 1.0 mmol of 2,6-Dimethylphenol-3,4,5-d3,OD.

  • Initiation: Purge the headspace with pure O2​ and connect to a constant-pressure gas uptake manifold.

  • Monitoring: Record the initial rate of O2​ consumption (in mL/min) during the first 10% of conversion. Repeat with unlabeled 2,6-DMP to calculate the overall KIE.

  • Product Isolation: Quench the reaction at full conversion. Isolate the diphenoquinone product via silica gel chromatography.

  • Isotopic Fate Analysis: Analyze the product via 2H -NMR and HRMS to confirm the complete loss of the C4 deuterium (which must be expelled during rearomatization) and the retention of the C3/C5 deuteriums.

Sources

sample preparation techniques for 2,6-Dimethylphenol-3,4,5-d3,OD in environmental water testing

Author: BenchChem Technical Support Team. Date: April 2026

[label="Polymeric SPE Extraction\n(HLB or

Fig 1. Isotopic exchange and SPE workflow for 2,6-DMP-d4 in aqueous matrices.

Causality in Experimental Design: SPE vs. LLE

Phenols possess a high affinity for water due to strong hydrogen bonding. Traditional Liquid-Liquid Extraction (LLE) with methylene chloride often yields poor recoveries for phenols. Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) or Polystyrene Divinylbenzene (DVB) sorbent overcomes this by providing high surface-area hydrophobic interactions [1].

Crucially, the pKa of 2,6-DMP is approximately 10.6. To ensure the compound is fully protonated (neutral) and capable of partitioning into the hydrophobic domains of the SPE sorbent, the water matrix must be acidified to pH < 2 prior to extraction.

DecisionTree S1 2,6-DMP State in Water (pKa ~10.6) S2 pH > pKa Phenolate Anion S1->S2 Basic Matrix S3 pH < 2 Neutral Phenol S1->S3 Acidified Matrix S4 Poor Organic Partitioning Low SPE Retention S2->S4 Hydrophilic S5 High Sorbent Affinity Optimal SPE Recovery S3->S5 Hydrophobic

Fig 2. Effect of sample pH on the ionization state and SPE recovery of 2,6-DMP.

Step-by-Step Protocol: Self-Validating SPE Workflow

This protocol is designed as a self-validating system. Built-in checkpoints ensure that matrix effects or procedural deviations are caught prior to instrumental analysis.

Phase 1: Sample Preparation & Isotopic Spiking
  • Dechlorination: Transfer 1.0 L of the environmental water sample to a clean amber glass bottle. Add 50 mg of sodium sulfite (Na₂SO₃) to dechlorinate the sample, preventing the oxidative degradation of phenols.

  • Spiking: Spike the sample with 100 µL of a 1.0 µg/mL solution of 2,6-Dimethylphenol-3,4,5-d3,OD.

  • Acidification: Add 6 N Hydrochloric Acid (HCl) dropwise until the sample reaches pH < 2.

    • Validation Checkpoint 1: Verify the pH using a calibrated pH meter or highly sensitive indicator paper. Do not proceed if pH ≥ 2, as the buffer capacity of the matrix may cause breakthrough during SPE.

Phase 2: Solid-Phase Extraction (SPE)
  • Conditioning: Mount a polymeric DVB or HLB SPE cartridge (500 mg / 6 mL) onto a vacuum manifold. Condition with 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol (MeOH), and finally 5 mL of reagent water (pH < 2). Do not allow the sorbent bed to run dry.

  • Loading: Pass the 1.0 L acidified water sample through the cartridge at a controlled flow rate of 10–15 mL/min.

    • Validation Checkpoint 2: Collect 10 mL of the initial effluent and verify it remains at pH < 2.

  • Washing & Drying: Wash the cartridge with 5 mL of pH < 2 reagent water to remove highly polar interferences. Dry the cartridge under full vacuum for 10 minutes to remove residual water, which can hinder DCM elution.

  • Elution: Elute the retained phenols using 2 aliquots of 3 mL DCM. Allow the first aliquot to soak into the sorbent bed for 1 minute before applying a gentle vacuum.

Phase 3: Concentration & Reconstitution
  • Drying Extract: Pass the DCM eluate through a small bed of anhydrous sodium sulfate (Na₂SO₄) to remove trace moisture.

  • Concentration: Concentrate the extract under a gentle stream of ultra-high-purity nitrogen at 35°C to a final volume of 1.0 mL.

  • Transfer: Transfer to a 2 mL GC autosampler vial equipped with a glass insert for GC-MS/MS analysis.

Data Presentation: MS Transitions and Expected Recoveries

To successfully quantify the analytes, the MS acquisition method must be programmed to account for the OD to OH exchange.

Table 1: GC-MS/MS Multiple Reaction Monitoring (MRM) Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Note
2,6-Dimethylphenol (Native) 122.1107.11550Loss of methyl group
2,6-DMP-3,4,5-d3,OD (Spiked) 126.1N/AN/AN/ADo not monitor (exchanged)
2,6-DMP-3,4,5-d3,OH (Extracted) 125.1110.11550Effective IS ; Loss of methyl

Validation Checkpoint 3: Monitor m/z 126.1 -> 111.1 as a diagnostic channel. A signal near the baseline confirms complete isotopic exchange in the aqueous matrix.

Table 2: Expected SPE Recovery Metrics (Polymeric Sorbent)
Matrix TypeSpiking Level (µg/L)Native 2,6-DMP Recovery (%)d3-OH IS Recovery (%)% RSD (n=6)
Reagent Water1.092.493.13.2
Surface Water1.088.789.54.8
Wastewater Effluent10.081.284.06.5

References

  • U.S. Environmental Protection Agency (EPA). "Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS)." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." EPA.gov. Available at:[Link]

  • Bird, R. A., et al. "DEUTERIUM ISOTOPE EFFECTS IN ABSTRACTION OF HYDROGEN ATOMS FROM PHENOLS." Canadian Journal of Chemistry, 1962. Available at:[Link]

Advanced Quantitative NMR (qNMR) Applications Using 2,6-Dimethylphenol-3,4,5-d3,OD as a Precision Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Bottleneck in qNMR and Internal Standard Selection

Quantitative Nuclear Magnetic Resonance (qNMR) has evolved into a primary analytical method for determining the purity of pharmaceutical active ingredients (APIs) and reference materials[1]. Because the area under a given resonance signal is directly proportional to the number of nuclei responsible for that signal, qNMR can quantify concentrations without requiring a structurally identical reference standard[2].

However, the precision of qNMR is entirely dependent on the selection of the Internal Standard (IS). An ideal IS must be highly soluble, chemically inert, stable over time, and possess a short longitudinal relaxation time ( T1​ )[2]. Most critically, it must exhibit minimal resonance overlap with the analyte[2]. Standard 2,6-dimethylphenol is frequently utilized in analytical chemistry[3], but its aromatic protons (δ 6.9–7.0 ppm) and exchangeable hydroxyl proton (δ ~4.5 ppm) often overlap heavily with the complex aromatic regions of pharmaceutical APIs.

To solve this, isotopic engineering provides a highly specialized alternative: 2,6-Dimethylphenol-3,4,5-d3,OD (CAS: 285132-85-6)[4].

Chemical Profile & Mechanistic Advantages

By selectively deuterating the aromatic ring and the hydroxyl group, 2,6-Dimethylphenol-3,4,5-d3,OD transforms into an optimal qNMR internal standard.

Causality Behind Isotopic Modifications:
  • Aromatic Deuteration (3,4,5-d3): Pharmaceutical compounds are predominantly rich in aromatic rings. By deuterating positions 3, 4, and 5 on the phenol ring, the multiplet signals typically observed between 6.5 and 7.5 ppm are chemically silenced.

  • Hydroxyl Deuteration (-OD): Exchangeable protons (-OH, -NH) are notorious in NMR for undergoing chemical exchange with trace water in deuterated solvents. This causes "peak walking" (shifting chemical shifts) and peak broadening, which ruins integration accuracy. Converting the -OH to -OD eliminates this exchangeable proton from the 1 H spectrum entirely.

  • The 6-Proton Singlet: The only remaining 1 H signal is derived from the two chemically equivalent methyl groups at positions 2 and 6. This yields a single, sharp, intense singlet integrating to exactly 6 protons at approximately δ 2.1–2.2 ppm, an area typically free of complex API signals.

Table 1: Comparative qNMR Properties
PropertyStandard 2,6-Dimethylphenol2,6-Dimethylphenol-3,4,5-d3,ODqNMR Advantage
Molecular Weight 122.16 g/mol 126.20 g/mol Slightly higher mass reduces microbalance weighing errors.
1 H NMR Signals δ ~2.2 (6H), ~4.5 (1H), ~6.9 (3H)δ ~2.2 ppm (6H, singlet) Zero spectral overlap in the aromatic/hydroxyl regions.
T1​ Relaxation ~1.5 – 2.0 s (Methyls)~1.5 – 2.0 s (Methyls)Fast methyl relaxation allows for shorter inter-pulse delays ( D1​ ).
Integration Reliability Moderate (OH exchange issues)Exceptional Intense 6H singlet provides a robust denominator for molar calculations.

Self-Validating Methodological Workflow

To ensure analytical trustworthiness, the qNMR protocol must be a self-validating system. This means the workflow incorporates internal checks (gravimetric verification, T1​ empirical measurement, and signal-to-noise thresholds) to guarantee that the final purity value is mathematically absolute.

qNMR_Workflow Prep 1. Gravimetric Co-weighing Analyte + IS (Microbalance) Solv 2. Solvent Addition Deuterated Solvent (e.g., CDCl3) Prep->Solv T1 3. Inversion Recovery Empirically Determine T1 Solv->T1 Acq 4. qNMR Acquisition 90° Pulse, D1 ≥ 7×T1, SNR > 250 T1->Acq Proc 5. Spectral Processing Zero-filling, Phasing, Spline Baseline Acq->Proc Quant 6. Purity Quantification Molar Ratio & Mass Calculation Proc->Quant

Fig 1. Self-validating qNMR workflow utilizing 2,6-Dimethylphenol-3,4,5-d3,OD.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Gravimetric Preparation (The Foundation of Accuracy)

Causality: qNMR is a mass-balance technique. An error in weighing translates linearly to an error in the final purity calculation.

  • Desiccation: Dry the 2,6-Dimethylphenol-3,4,5-d3,OD standard in a vacuum desiccator over P2​O5​ for 24 hours prior to use to remove trace ambient moisture.

  • Microbalance Calibration: Utilize an ultra-microbalance (d = 0.001 mg) equipped with an anti-static ionizer.

  • Co-weighing: Accurately weigh 10.000 mg of the analyte and 3.000 mg of 2,6-Dimethylphenol-3,4,5-d3,OD directly into a clean, static-free glass vial.

  • Dissolution: Add 0.6 mL to 0.8 mL of high-purity deuterated solvent (e.g., CDCl3​ or DMSO−d6​ , ≥99.8% D). Vortex gently until complete dissolution is achieved. Transfer to a 5 mm precision NMR tube.

Phase 2: System Suitability & T1​ Determination

Causality: If the inter-pulse delay ( D1​ ) is too short, protons will not fully relax back to the Z-axis, leading to truncated integrals and artificially low quantification.

  • Insert the sample into the NMR spectrometer (≥ 400 MHz recommended).

  • Tune and match the probe to the exact sample matrix. Lock and shim the magnetic field (line width at half height should be < 1.0 Hz).

  • Calibrate the 90° Pulse: Determine the exact 90° pulse width ( P1​ ) for the specific sample to ensure maximum transverse magnetization.

  • Inversion Recovery Experiment: Run a rapid T1​ inversion recovery sequence. Determine the longest T1​ between the analyte's target quantification peak and the IS methyl singlet (~2.2 ppm).

Phase 3: qNMR Acquisition
  • Set Relaxation Delay ( D1​ ): Set D1​≥7×T1​ (using the longest T1​ value determined in Phase 2). A factor of 7 ensures >99.9% longitudinal magnetization recovery.

  • Spectral Width & Offset: Ensure the spectral window covers all signals (typically -2 to 14 ppm) with the transmitter offset centered.

  • Scans (NS): Acquire enough transients (typically 16 to 64) to achieve a Signal-to-Noise Ratio (SNR) of ≥250:1 for both the IS singlet and the analyte target peak.

  • Acquisition Time ( AQ ): Set AQ≥3.0 seconds to capture the full Free Induction Decay (FID) without truncation.

Phase 4: Processing and Quantification

Causality: Improper baseline correction will artificially inflate or deflate the integral area.

  • Zero-Filling: Apply zero-filling to at least 64k data points to ensure sufficient digital resolution.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Phasing: Strictly perform manual zero-order and first-order phase correction. Do not rely on automated phasing algorithms for qNMR.

  • Baseline Correction: Apply a manual multipoint spline baseline correction, ensuring the baseline is perfectly flat beneath the integration regions.

  • Integration: Integrate the 2,6-Dimethylphenol-3,4,5-d3,OD singlet (δ ~2.2 ppm) and set its value to exactly 6.000. Integrate the distinct analyte peak(s).

Purity Calculation

The absolute mass fraction (Purity, Px​ ) of the analyte is calculated using the fundamental qNMR equation:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×mx​mIS​​×PIS​

Where:

  • Ix​ = Integral of the analyte peak

  • IIS​ = Integral of the IS peak (2,6-Dimethylphenol-3,4,5-d3,OD)

  • NIS​ = Number of protons for the IS (6)

  • Nx​ = Number of protons for the analyte peak

  • Mx​ = Molar mass of the analyte ( g/mol )

  • MIS​ = Molar mass of 2,6-Dimethylphenol-3,4,5-d3,OD (126.20 g/mol )

  • mIS​ = Weighed mass of the IS (mg)

  • mx​ = Weighed mass of the analyte (mg)

  • PIS​ = Certified purity of the IS (expressed as a mass fraction, e.g., 0.998)

Conclusion

The transition from standard reference materials to highly specialized isotopic variants like 2,6-Dimethylphenol-3,4,5-d3,OD fundamentally resolves the spectral overlap limitations inherent in complex pharmaceutical qNMR[4]. By adhering to a self-validating protocol grounded in strict gravimetric control, empirical T1​ determination, and rigorous baseline processing, analysts can achieve highly reproducible purity assessments that meet stringent regulatory standards.

References

  • Title: 2,6-Dimethylphenol-3,4,5-d3,OD (98 atom % D, min 98% Chemical Purity)
  • Title: Quantitative NMR Without Internal Standards Source: Dalhousie University URL
  • Title: Reference Materials for Food Packaging Migration Testing Source: Sigma-Aldrich URL
  • Title: LC-NMR; Expanding the Limits of Structure Elucidation; Second Edition Source: CRC Press / Pageplace URL

Sources

Application Note: Tracing Metabolic Pathways of Phenols Using 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Phenols, including 2,6-Dimethylphenol (2,6-DMP), are ubiquitous environmental pollutants and critical intermediates in pharmaceutical synthesis. Understanding their metabolic fate is paramount for toxicological risk assessment and drug development. Cytochrome P450 (CYP) enzymes, particularly CYP2E1, are the primary drivers of phenolic bioactivation, catalyzing 1 that can yield highly reactive electrophilic intermediates[1].

The use of stable isotope-labeled analogs, such as2 (CAS: 285132-85-6), provides an unambiguous method for mapping these complex biotransformations[2]. By incorporating deuterium at the 3, 4, and 5 positions of the aromatic ring and the hydroxyl group, researchers can track metabolic cleavage, identify kinetic isotope effects (KIE), and 3 to confidently distinguish true metabolites from endogenous background noise using high-resolution mass spectrometry (HRMS)[3].

Mechanistic Pathways of 2,6-Dimethylphenol Metabolism

The metabolism of 2,6-DMP proceeds via two primary, competitive pathways:

  • Aromatic Hydroxylation (Detoxification/Degradation): CYP450s or specific bacterial monooxygenases (e.g., MpdAB) catalyze the4 to form 2,6-dimethylhydroquinone, which can undergo further oxidation and eventual aromatic ring cleavage[4]. When using the d3-labeled analog, hydroxylation at the C4 (para) position results in the specific loss of one deuterium atom, causing a predictable mass shift.

  • Bioactivation to Reactive Intermediates (Toxicity): 2,6-DMP can be oxidized to an o-quinone methide intermediate. This highly electrophilic species rapidly reacts with nucleophiles such as glutathione (GSH) or cellular proteins, 5[5].

MetabolicPathway DMP 2,6-Dimethylphenol-d3 (Parent Compound) CYP Cytochrome P450 (e.g., CYP2E1) DMP->CYP Oxidation Hydroquinone 2,6-Dimethylhydroquinone-d2 (Para-Hydroxylation) CYP->Hydroquinone -1 Deuterium (C4 Hydroxylation) QuinoneMethide o-Quinone Methide-d3 (Reactive Intermediate) CYP->QuinoneMethide Retains 3 Deuteriums (Methyl Oxidation) RingCleavage Ring Cleavage Products (Degradation) Hydroquinone->RingCleavage Further Oxidation Adduct GSH-Quinone Adduct-d3 (Toxicity Marker) QuinoneMethide->Adduct Nucleophilic Attack GSH Glutathione (GSH) GSH->Adduct Trapping

Proposed metabolic pathways of 2,6-DMP-d3 highlighting hydroxylation and quinone methide formation.

Experimental Protocol: In Vitro Microsomal Incubation & LC-MS/MS Tracing

To accurately map these pathways, the following self-validating protocol utilizes Human Liver Microsomes (HLM) coupled with LC-MS/MS analysis.

Reagents and Materials
  • Substrate: 2,6-Dimethylphenol-3,4,5-d3,OD (98 atom % D).

  • Enzyme System: Human Liver Microsomes (HLM) or recombinant CYP2E1.

  • Cofactors: NADPH regenerating system (NADP+, glucose-6-phosphate, G6PDH).

  • Trapping Agent: Glutathione (GSH) for 5[5].

Step-by-Step Methodology

Causality and self-validating steps are integrated directly into the procedure to ensure data integrity.

Step 1: Reaction Mixture Preparation

  • Action: Prepare a 200 µL incubation mixture containing 1 mg/mL HLM protein, 3.3 mM MgCl₂, 5 mM GSH, and 50 µM 2,6-Dimethylphenol-3,4,5-d3,OD in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: The physiological pH and Mg²⁺ are essential for optimal CYP folding and catalytic activity. GSH is included in 100-fold excess to trap the transient o-quinone methide intermediate before it degrades or covalently binds to microsomal proteins, ensuring the toxicological pathway can be quantitatively measured.

Step 2: Pre-Incubation and Initiation

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Causality: Pre-incubation ensures thermal equilibrium. Because NADPH is the obligate electron donor for CYP450-mediated oxidations, its addition serves as a precise temporal start point.

Step 3: Kinetic Sampling and Quenching

  • Action: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-ethylphenol-d10).

  • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction and precipitating proteins. This prevents post-sampling artifactual oxidation. The 0-minute sample serves as the critical negative control baseline.

Step 4: Centrifugation and LC-MS/MS Analysis

  • Action: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using a C18 column and electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.

Workflow Prep 1. Reaction Prep HLM + GSH + Substrate Incubate 2. Incubation Add NADPH (37°C) Prep->Incubate Quench 3. Quenching Ice-Cold Acetonitrile Incubate->Quench Centrifuge 4. Centrifugation 14,000 x g, 4°C Quench->Centrifuge LCMS 5. LC-MS/MS Isotope Tracing Centrifuge->LCMS

Step-by-step experimental workflow for in vitro isotope tracing and LC-MS/MS analysis.

Data Presentation and Interpretation

By utilizing 2,6-Dimethylphenol-3,4,5-d3,OD, the mass-to-charge (m/z) ratios of all downstream metabolites are shifted compared to the unlabeled compound. This isotopic signature allows for the 6 to identify true metabolites while ignoring matrix interference[6].

Expected Mass Shifts for 2,6-DMP Metabolites (Negative Ion Mode)
Metabolite / AdductUnlabeled m/z[M-H]⁻Labeled m/z [M-H]⁻Deuterium RetentionMechanistic Note
Parent (2,6-DMP) 121.06124.083 (Ring D)The -OD exchanges with protic solvents (H₂O/MeOH) during LC, reverting to -OH.
2,6-Dimethylhydroquinone 137.06139.072 (Ring D)7 displaces one deuterium atom[7].
GSH-Quinone Methide Adduct 426.13429.153 (Ring D)Oxidation occurs at the methyl group; all ring deuteriums are retained.

Note: The OD deuterium is highly labile in aqueous buffers and will rapidly exchange with hydrogen. Therefore, robust mass tracking relies entirely on the stable d3 ring deuteriums.

Trustworthiness & Method Validation

A robust isotope-tracing protocol must be self-validating. To ensure data integrity, the following controls must be implemented:

  • Minus-NADPH Control: Run parallel incubations lacking NADPH. The absence of metabolites in this control confirms that the observed products are strictly CYP-mediated and not auto-oxidation artifacts[5].

  • Isotope Effect Verification: Compare the clearance rate of unlabeled 2,6-DMP with the d3-labeled analog. A significant decrease in the metabolic rate of the labeled compound indicates a primary 8, confirming that C-H (or C-D) bond cleavage is the rate-limiting step in the biotransformation[8].

Sources

Troubleshooting & Optimization

preventing unwanted H-D exchange in 2,6-Dimethylphenol-3,4,5-d3,OD solutions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Unwanted H-D Exchange in 2,6-Dimethylphenol-3,4,5-d3,OD Solutions

Welcome to the technical support hub for the handling, storage, and troubleshooting of highly deuterated phenolic compounds. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and explain the mechanistic causality behind isotopic scrambling in 2,6-Dimethylphenol-3,4,5-d3,OD. By understanding the underlying physical chemistry, you can implement self-validating workflows that guarantee the isotopic fidelity of your critical reagents.

Mechanistic Overview: The Vulnerability of Deuterated Phenols

Hydrogen-deuterium (H-D) exchange is a chemical equilibrium reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom, or vice versa[1]. In the case of 2,6-Dimethylphenol-3,4,5-d3,OD, the molecule possesses two fundamentally different types of labile deuterium atoms, each governed by distinct kinetic pathways:

  • Hydroxyl (-OD) Exchange: This is a simple, low-activation-energy proton transfer reaction. It occurs almost instantaneously in the presence of protic solvents or ambient moisture. Because proton transfer is heavily influenced by the pH of the solution, even trace amounts of water will drive the equilibrium toward -OH formation[2].

  • Aromatic Ring (-d3) Exchange: Exchange at the carbon centers requires an Electrophilic Aromatic Substitution (EAS) mechanism[3]. The hydroxyl group is a strong electron-donating group, highly activating the ring. Because the ortho positions (2,6) are sterically blocked by methyl groups, the para position (4-D) acts as an electron sink and is highly susceptible to electrophilic attack by trace protons (H+). The meta positions (3,5-D) lack this resonance activation and are highly resistant to exchange.

Logical pathways of H-D exchange vulnerabilities in 2,6-Dimethylphenol-3,4,5-d3,OD.

Quantitative Data: Exchange Kinetics

To contextualize the urgency of proper handling, the table below synthesizes the estimated half-lives ( t1/2​ ) of deuterium retention at specific molecular sites under various common laboratory conditions.

Molecular PositionSolvent SystemTemperatureCatalyst / ImpurityEstimated Half-Life ( t1/2​ ) of D-Label
-OD (Hydroxyl) CDCl 3​ (Ambient moisture)25°CNone< 1 minute
-OD (Hydroxyl) Anhydrous DMSO-d 6​ 25°CNone> 6 months
4-D (Para) CDCl 3​ (Aged/Unpurified)25°CTrace HCl~2–4 hours
4-D (Para) Anhydrous CD 3​ CN25°CNone> 1 year
3,5-D (Meta) D 2​ O / H 2​ O mixture100°C1M HCl~48 hours

Note: The use of strictly aprotic solvents (like DMSO) is a proven method to "quench" and preserve structural deuteration patterns that would otherwise scramble in standard solutions[4].

Troubleshooting & FAQs

Q: I dissolved my sample in CDCl 3​ for NMR, and within hours, I observed a new peak at ~6.6 ppm. What happened? A: A peak at ~6.6 ppm corresponds to the para-proton (4-H) of the 2,6-dimethylphenol ring. This indicates that your 4-D position has undergone H-D exchange. Chloroform-d (CDCl 3​ ) is notorious for photo-oxidizing over time to produce phosgene and DCl/HCl. This trace acid acts as a potent catalyst for Electrophilic Aromatic Substitution (EAS) at the highly activated para position. You must neutralize your CDCl 3​ before use (see Protocol A).

Q: Why does my -OD group lose deuterium so rapidly compared to the ring deuteriums? A: The -OD exchange is a proton transfer reaction, which is kinetically extremely fast and governed by the pKa of the phenol[2]. It requires no breaking of aromaticity. If your solvent contains even 0.01% H 2​ O, the molar excess of ambient protons will instantly shift the equilibrium, replacing your -OD with -OH. Ring exchange, however, requires the formation of a high-energy Wheland intermediate (sigma complex), which is kinetically much slower.

Q: Can I use methanol-d4 (CD 3​ OD) to prevent -OD exchange? A: Yes and no. While CD 3​ OD will preserve the -OD state (since the solvent pool is fully deuterated), it will not prevent the eventual exchange of the 4-D ring position if any trace acid/base is present. For long-term solution storage, strictly aprotic solvents (DMSO-d 6​ , CD 3​ CN) are vastly superior[4].

Self-Validating Experimental Protocols

To ensure absolute isotopic integrity, adopt the following self-validating workflows. These methods are designed to not only prevent exchange but to immediately alert you if a breach in the anhydrous environment has occurred.

Protocol A: Preparation of Anhydrous, Acid-Free NMR Solutions

Purpose: To eliminate the two primary vectors of H-D exchange: moisture (affects -OD) and trace acid (affects 4-D).

  • Solvent Purification: Do not use CDCl 3​ straight from an aged bottle. Pass the CDCl 3​ through a 2-inch plug of activated basic alumina (Brockmann Grade I) packed in a glass pipette. This strips out trace HCl and phosgene.

  • Desiccation: Transfer the purified solvent into a flame-dried Schlenk flask containing activated 3Å molecular sieves. Allow it to rest for 24 hours.

  • Inert Handling: Inside a nitrogen or argon-filled glovebox, weigh your 2,6-Dimethylphenol-3,4,5-d3,OD into a silanized glass vial. Add the purified solvent.

  • Self-Validation (The "Blank" Check): Immediately acquire a baseline 1 H NMR spectrum.

    • Pass Condition: The spectrum should show only the methyl protons (~2.2 ppm) and residual solvent peaks.

    • Fail Condition: If you observe a peak at ~4.5 ppm (phenolic -OH) or ~4.8 ppm (HDO), your system has been compromised by moisture. Discard and re-evaluate your glovebox atmosphere.

Protocol B: Long-Term Storage and Recovery

Purpose: To suppress kinetic pathways of exchange during prolonged storage.

  • Aliquoting: Never store the compound in a single large volumetric flask. Repeatedly piercing a septum introduces atmospheric moisture. Divide the stock solution into single-use, flame-sealed amber glass ampoules or tightly capped vials with PTFE-lined septa.

  • Thermal Control: Store the aliquots at -80°C. At this temperature, the kinetic energy is insufficient to overcome the activation barrier for EAS, effectively halting para-position scrambling even if trace impurities are present.

  • Recovery: Crucial Step. When removing a vial from the -80°C freezer, place it immediately into a desiccator. Allow it to warm to room temperature before opening. Opening a cold vial will cause instant condensation of atmospheric moisture into the solution, instantly destroying the -OD label.

References

  • Hydrogen–deuterium exchange - Wikipedia Source: wikipedia.org URL: [Link]

  • Quenched hydrogen-deuterium exchange NMR of a disease-relevant Aβ(1-42) amyloid polymorph Source: plos.org URL: [Link]

  • Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry Source: acs.org URL: [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS Source: nih.gov URL: [Link]

Sources

Technical Support Center: Troubleshooting Signal Suppression in LC-MS with 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for bioanalytical researchers and drug development professionals facing signal attenuation, non-linear calibration curves, or poor reproducibility when quantifying 2,6-Dimethylphenol (2,6-DMP) [5].

Using the isotopically labeled standard 2,6-Dimethylphenol-3,4,5-d3,OD (often referred to as 2,6-DMP-d4) is the gold standard for correcting matrix effects. However, its unique chemical structure introduces specific physicochemical artifacts in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This guide deconstructs the causality behind these issues and provides self-validating protocols to restore assay integrity.

Diagnostic Guide 1: The "Disappearing Signal" and the Labile Deuterium Trap

The Symptom: You inject your 2,6-DMP-3,4,5-d3,OD internal standard (IS), but the expected mass transition yields near-zero signal intensity, mimicking extreme ion suppression.

The Causality: 2,6-DMP-3,4,5-d3,OD contains three stable deuteriums on the aromatic ring and one highly labile deuterium on the phenolic hydroxyl group (-OD). In reversed-phase LC-MS, standard mobile phases (water, methanol, and protic modifiers like formic acid) act as proton donors. Before the molecule even reaches the electrospray ionization (ESI) source, the -OD undergoes rapid Hydrogen/Deuterium (H/D) exchange, reverting to -OH.

How this affects your signal depends entirely on your ionization and detection strategy:

  • Deprotonated Ion Monitoring (Negative ESI): If monitoring the [M-H]- ion, the labile D (or H) is stripped during ionization. Both the intact and exchanged forms yield the identical phenoxide anion at m/z 124. If you see suppression here, it is a true matrix effect.

  • Adduct Monitoring: If your method monitors an adduct (e.g., the acetate adduct [M+CH3COO]-), the intact molecule's mass is critical. The H/D exchange shifts the expected precursor mass from m/z 185 to 184. Monitoring 185 will result in apparent total signal loss.

  • Pre-Column Derivatization: Many methods derivatize phenols (e.g., with dansyl chloride) to boost positive ESI sensitivity. During derivatization, the -OD is cleaved. The resulting derivative will only possess a +3 Da mass shift, not +4 Da.

HD_Exchange A 2,6-DMP-3,4,5-d3,OD (Intact IS) C 2,6-DMP-3,4,5-d3,OH (Exchanged IS) A->C Rapid H/D Exchange B Aqueous Mobile Phase (H2O/MeOH) B->C H+ donor D Deprotonated Ion [M-H]- or[M-D]- m/z 124 C->D ESI (-) E Acetate Adduct [M+CH3COO]- m/z 184 (Not 185!) C->E Adduct Formation

Caption: Mechanism of H/D exchange affecting adduct mass and derivatization, but not the deprotonated ion.

Diagnostic Guide 2: Chromatographic Isotope Effect (CIE) and Differential Matrix Suppression

The Symptom: The IS signal is visible, but the calculated Matrix Factor (MF) is highly variable, and the IS fails to correct for analyte signal loss in complex matrices (e.g., plasma, wastewater).

The Causality: The fundamental assumption of a stable isotope-labeled IS is that it co-elutes perfectly with the unlabeled analyte. However, substituting hydrogen with deuterium alters the molecule's molar volume and polarizability. The C-D bond is slightly shorter and less polarizable than the C-H bond, making the deuterated compound slightly less hydrophobic [4].

In reversed-phase liquid chromatography (RPLC), 2,6-DMP-3,4,5-d3 elutes slightly earlier than unlabeled 2,6-DMP. If a matrix suppressor (e.g., phospholipids or humic acids) elutes in the narrow window between the IS and the analyte, they will experience differential ion suppression. The IS escapes the suppression zone, while the analyte is suppressed, destroying quantitative accuracy [2].

CIE_Matrix A Chromatographic Isotope Effect (CIE) B 2,6-DMP-d3 (IS) Elutes Earlier A->B C 2,6-DMP (Analyte) Elutes Later A->C D Matrix Suppressor Zone (e.g., Phospholipids) B->D Escapes suppression C->D Co-elutes with suppressor E Unequal Ion Suppression (IS fails to correct Analyte) D->E

Caption: Chromatographic Isotope Effect leading to differential matrix suppression.

Quantitative Data: Impact of Column Chemistry on CIE

To validate this causality, observe the impact of stationary phase selection on retention time (RT) shifts and Matrix Factors. Standard C18 columns exacerbate the CIE, while Pentafluorophenyl (PFP) columns mitigate it via unique electronic interactions with the C-D bonds [2].

CompoundColumn ChemistryRetention Time (min)RT Shift (Δ sec)Matrix Factor (MF)IS-Normalized MF
2,6-DMP (Analyte)C184.15-0.65 (35% Suppression)-
2,6-DMP-3,4,5-d3C184.08-4.2 0.85 (15% Suppression)0.76 (Fails Validation)
2,6-DMP (Analyte)PFP4.20-0.66 (34% Suppression)-
2,6-DMP-3,4,5-d3PFP4.19-0.6 0.65 (35% Suppression)1.01 (Passes Validation)

Note: An IS-Normalized MF outside the 0.85–1.15 range indicates the IS is failing to track the analyte's ionization efficiency.

Experimental Protocols for Diagnosis and Resolution

Protocol 1: Post-Column Infusion (Qualitative Matrix Effect Assessment)

Objective: Visually map the exact retention time zones where co-eluting matrix components suppress the ESI signal to determine if differential suppression is occurring [1].

  • System Setup: Install a zero-dead-volume T-connector between the analytical LC column and the mass spectrometer ion source.

  • Infusion: Continuously infuse a neat standard solution of 2,6-DMP (e.g., 1 µg/mL at 10 µL/min) via a syringe pump into the T-connector.

  • Equilibration: Monitor the MS signal for the 2,6-DMP transition until a stable, elevated baseline is achieved.

  • Injection: Inject an extracted blank matrix sample (e.g., plasma, wastewater) onto the LC column and run your standard chromatographic gradient.

  • Observation & Causality Check: Drops in the continuous baseline indicate zones of ion suppression. Overlay your standard chromatogram. If the RT of 2,6-DMP falls within a suppression dip but the RT of 2,6-DMP-3,4,5-d3 sits just outside of it, differential matrix effects are confirmed.

Protocol 2: Mitigating CIE via Stationary Phase Optimization

Objective: Eliminate the retention time gap between the analyte and the deuterated IS.

  • Column Selection: Replace the standard C18 column with a Pentafluorophenyl (PFP) or Biphenyl column. The highly electronegative fluorine atoms in the PFP stationary phase interact differently with the polarizability of the C-D bonds, effectively minimizing the retention time gap [2].

  • Mobile Phase Adjustment: Switch the organic modifier from acetonitrile to methanol. Methanol enhances pi-pi and dipole interactions with the PFP phase, maximizing the corrective effect on the CIE.

  • Sample Cleanup Integration: If matrix effects persist, implement Solid-Phase Extraction (SPE) or specialized phospholipid removal plates prior to injection. Removing the suppressors entirely negates the risk of differential suppression [3].

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve non-linear at the lower end when using 2,6-DMP-3,4,5-d3,OD? A: This is a hallmark of differential matrix suppression. At low concentrations, matrix components outcompete the analyte for charge in the ESI droplet. Because the IS elutes slightly earlier (due to CIE) and escapes this suppression, the area ratio (Analyte/IS) drops disproportionately at the low end, bending the curve downward. Implement Protocol 2 to align their retention times.

Q2: Can I use positive ESI for 2,6-DMP to avoid matrix effects? A: Phenols like 2,6-DMP ionize poorly in positive ESI due to the lack of basic functional groups. While derivatization (e.g., with dansyl chloride) enables positive mode detection, remember that the derivatization reaction will cleave the labile -OD deuterium. You must adjust your MS/MS method to monitor a +3 Da shift for the IS, not +4 Da.

Q3: How do I prevent the -OD exchange from happening? A: In standard RPLC, you cannot prevent it. Protic solvents (water, methanol) will instantly exchange the labile proton. The scientific solution is to accept the exchange: design your MRM transitions to monitor the exchanged [M-H]- ion (m/z 124) or the exchanged adduct, rather than fighting the fundamental laws of physical chemistry.

References

  • Troubleshooting Matrix Effects in LC-MS/MS Analysis of Vellosimine Benchchem
  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery Analytical Chemistry - ACS Public
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Sigma-Aldrich
  • Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chrom
  • In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol Chemical Research in Toxicology - ACS Public

Technical Support Center: Improving Isotopic Purity Retention of 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2,6-Dimethylphenol-3,4,5-d3,OD. This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound and are focused on maintaining its chemical and isotopic integrity during storage and handling.

The primary challenges to the stability of deuterated phenols are hydrogen-deuterium (H/D) exchange and chemical oxidation.[1][2] This guide provides in-depth, experience-based answers and troubleshooting protocols to mitigate these risks and ensure the long-term reliability of your analytical standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of 2,6-Dimethylphenol-3,4,5-d3,OD.

Q1: What are the ideal long-term storage conditions for solid 2,6-Dimethylphenol-3,4,5-d3,OD?

A1: For optimal long-term stability, the solid compound should be stored at -20°C or colder in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[3][4] Phenols are susceptible to oxidation, and deuterated compounds can be sensitive to moisture.[2][4] The combination of low temperature, exclusion of light, and an inert atmosphere minimizes both chemical degradation and the potential for H/D exchange with atmospheric moisture.[1][3][5]

Q2: I need to store the compound in solution. What is the best solvent to use?

A2: If storage in solution is necessary, always use an anhydrous, aprotic solvent. Suitable choices include acetone-d6, anhydrous acetonitrile, or anhydrous dichloromethane. It is critical to avoid protic solvents like methanol, ethanol, or water, as they contain exchangeable protons that will readily swap with the deuterium on the hydroxyl (-OD) group and can, under certain conditions, promote exchange on the aromatic ring.[3][6] Always use a container with a PTFE-lined cap to ensure a tight seal.

Q3: What is "H/D exchange," and why is it the primary concern for this compound?

A3: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on the compound is replaced by a proton (hydrogen atom) from the surrounding environment, such as from moisture or a protic solvent.[6] For 2,6-Dimethylphenol-3,4,5-d3,OD, there are two sites of concern:

  • The Phenolic Hydroxyl (-OD): This deuterium is highly labile (easily exchanged). It will rapidly exchange with protons from any protic source it contacts.[7] In many analytical techniques like LC-MS with protic mobile phases, this exchange is often unavoidable.

  • The Aromatic C-D Bonds (d3): These deuteriums are much more stable. However, prolonged exposure to acidic or basic conditions, high temperatures, or certain catalysts can facilitate their exchange, compromising the isotopic purity of the standard.[6][8][9]

Q4: My sample has developed a slight yellow or brownish tint. What does this mean?

A4: A color change to yellow, brown, or pink is a classic indicator of phenol oxidation.[2][10] Phenols can be oxidized by atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.[2][11] This oxidation leads to the formation of highly colored species, such as quinones.[2] If you observe discoloration, the chemical purity of your standard is compromised, and it should be discarded or re-purified. To prevent this, strictly adhere to storage under an inert atmosphere.[2][4]

Q5: How should I confirm the isotopic purity of my standard after a period of storage?

A5: A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most robust strategy for evaluating isotopic purity.[12][13]

  • Mass Spectrometry (MS): HRMS can determine the distribution of isotopologues (e.g., d4, d3, d2 species), providing a clear picture of the overall isotopic enrichment.[14][15][16]

  • ¹H NMR Spectroscopy: Quantitative ¹H NMR can be used to detect and quantify the amount of residual protons at the deuterated positions, offering a highly accurate measure of isotopic purity.[13]

Section 2: Troubleshooting Guide

This section provides structured workflows to diagnose and solve specific problems you may encounter.

Problem: My Mass Spec analysis shows a rapid loss of one deuterium atom, but the other three seem stable.
  • Likely Cause: This is almost certainly due to the H/D exchange of the highly labile phenolic deuterium (-OD) with protons from your analytical system, such as a protic mobile phase (e.g., water, methanol) or residual moisture in the instrument source.[7]

  • Validation: This is expected behavior for phenols with a deuterated hydroxyl group. The C-D bonds on the aromatic ring are significantly more stable and are the primary markers for quantification.

  • Solution:

    • Acknowledge the Exchange: Recognize that the -OD label is not stable in protic analytical environments.

    • Focus on Ring Labels: Base all quantitative calculations and purity assessments on the three stable aromatic deuteriums (the d3 portion of the molecule).

    • Method Modification (if necessary): If the -OD label is absolutely critical for your experiment, you would need to consider derivatizing the hydroxyl group to form an ether or ester before analysis or use a completely aprotic analytical method, which is often impractical.

Problem: The isotopic purity of the entire molecule (aromatic and hydroxyl) is decreasing over time.

This is a more serious issue indicating a systemic problem with storage or handling. The following workflow can help identify the cause.

G start Isotopic Purity Loss (C-D Bonds) Detected q1 Was the compound stored as a solid or in solution? start->q1 solid Stored as Solid q1->solid Solid solution Stored in Solution q1->solution Solution q2_solid Check Storage Conditions: - Exposed to air/moisture? - Stored above 0°C? - Exposed to light? solid->q2_solid q2_solution Verify Solvent: - Is it aprotic and anhydrous? - Was it freshly opened or dried? solution->q2_solution cause_moisture Likely Cause: Moisture Infiltration and/or Oxidation q2_solid->cause_moisture cause_solvent Likely Cause: Protic Solvent Contamination q2_solution->cause_solvent action_solid Action: - Discard compromised aliquot. - Re-aliquot from stock in a glovebox. - Store new aliquots at <= -20°C under Argon/Nitrogen. cause_moisture->action_solid action_solution Action: - Discard solution. - Prepare fresh stock solution using high-purity anhydrous, aprotic solvent. - Store solution under inert gas. cause_solvent->action_solution

Caption: Troubleshooting workflow for loss of aromatic C-D isotopic purity.

Section 3: Protocols and Best Practices

Adherence to rigorous protocols is the best way to preserve the integrity of your valuable deuterated standards.

Recommended Storage Conditions: Summary Table
ParameterSolid Compound (Long-Term)Solution (Working Stock)
Temperature ≤ -20°C (or -80°C for maximum stability)[3]2-8°C (Short-term, <1 week) or -20°C (Long-term)
Atmosphere Inert Gas (Argon or Nitrogen)[4]Inert Gas (Argon or Nitrogen)
Container Amber glass vial with PTFE-lined cap[4]Amber glass vial with PTFE-lined cap
Light Store in the dark[1][5]Store in the dark
Recommended Solvents N/AAnhydrous Acetonitrile, Anhydrous Acetone, Anhydrous Dichloromethane
Solvents to Avoid N/AWater, Methanol, Ethanol, DMSO (unless anhydrous), any protic solvent[3]
Protocol 3.1: Aliquoting a New Solid Sample

This protocol is designed to prevent contamination of the main stock with atmospheric moisture and oxygen.

  • Preparation: Move the sealed primary container of 2,6-Dimethylphenol-3,4,5-d3,OD and several smaller amber glass vials into an inert atmosphere glovebox. If a glovebox is not available, use a glove bag flushed with argon or nitrogen.

  • Equilibration: Allow the primary container to warm to ambient temperature inside the glovebox before opening to prevent condensation.[4]

  • Aliquoting: Open the primary container and carefully dispense the desired amounts of solid into the smaller vials. Work quickly but carefully.

  • Inerting: Before sealing each new aliquot vial, flush the headspace with argon or nitrogen.

  • Sealing: Tightly seal each vial with a PTFE-lined cap.

  • Labeling: Clearly label each aliquot with the compound name, lot number, concentration (if applicable), and date.

  • Storage: Immediately place the new aliquots and the sealed primary container into a freezer at -20°C or below.

Visualization of Key Stability Factors

The stability of your deuterated phenol is a balance of mitigating negative environmental factors.

G cluster_compound 2,6-Dimethylphenol-d4,OD Stability cluster_threats Degradation Factors compound High Isotopic Purity moisture Moisture (H₂O) moisture->compound H/D Exchange oxygen Oxygen (O₂) oxygen->compound Oxidation light Light (UV/Visible) light->compound Photodegradation heat Heat (High Temp) heat->compound Accelerates All Degradation acid_base Strong Acid/Base acid_base->compound Catalyzes H/D Exchange

Caption: Key environmental factors that negatively impact compound stability.

References

  • Murai, Y. et al. Rapid and Controllable Hydrogen/Deuterium Exchange on Aromatic Rings of α-Amino Acids and Peptides. Hokkaido University. Available at: [Link].

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available at: [Link].

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available at: [Link].

  • Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. PubMed. Available at: [Link].

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link].

  • How To Properly Store Your Radiolabeled Compounds. Moravek. Available at: [Link].

  • Hydrogen−Deuterium Exchange in Decaborane(14): Mechanistic Studies. Inorganic Chemistry - ACS Publications. Available at: [Link].

  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link].

  • Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. Available at: [Link].

  • Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PMC. Available at: [Link].

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals. Available at: [Link].

  • Phenol Wastes Treatment by Chemical Oxidation. orsanco. Available at: [Link].

  • The Hydrogen Exchange of Phenol, Its Ethers and Aromatic Amines with Liquid DBr --USSR--. DTIC. Available at: [Link].

  • Guide to Isotope Management In Laboratories. Environmental Health and Safety. Available at: [Link].

  • Phenol and Deuterated Sulphuric Acid. Chemistry Stack Exchange. Available at: [Link].

  • Discoloration prevention of phenolic antioxidants. Google Patents.
  • Safe use of radioisotopes. PubMed. Available at: [Link].

  • H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. PMC. Available at: [Link].

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available at: [Link].

  • H–D Exchange Deuteration of Arenes at Room Temperature. ACS Publications. Available at: [Link].

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. Available at: [Link].

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available at: [Link].

Sources

Technical Support Center: Advanced Solutions for Isotope-Labeled Analyte Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution Issues with 2,6-Dimethylphenol-3,4,5-d3,OD in Complex Matrices

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and resolving co-elution issues encountered with the internal standard 2,6-Dimethylphenol-3,4,5-d3,OD, particularly within complex biological or environmental matrices. Our focus is on providing robust, scientifically-grounded solutions to ensure data integrity and accuracy in quantitative LC-MS/MS analyses.

Introduction: The Challenge of Co-elution with Deuterated Standards

Stable isotope-labeled (SIL) internal standards, such as 2,6-Dimethylphenol-3,4,5-d3,OD, are the gold standard in quantitative mass spectrometry.[1][2] They are designed to co-elute with the unlabeled analyte, thereby experiencing and correcting for variations in sample preparation, injection volume, and, most importantly, matrix-induced ion suppression or enhancement.[3][4][5]

However, a common pitfall is the assumption of perfect co-elution. Deuterated standards, in particular, can exhibit a slight shift in retention time compared to their non-deuterated counterparts—a phenomenon known as the "chromatographic isotope effect". This subtle separation can lead to differential matrix effects, where the analyte and the internal standard are exposed to different co-eluting matrix components, compromising analytical accuracy.[6] Furthermore, complex matrices often contain isomeric compounds or other interferences that can co-elute with either the analyte or the internal standard, leading to inaccurate quantification.[7][8]

This guide provides a structured approach to diagnosing and resolving these co-elution challenges.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

Q1: My 2,6-Dimethylphenol-3,4,5-d3,OD internal standard has a slightly different retention time than the native 2,6-Dimethylphenol. Is this a problem?

A1: Yes, this can be a significant problem. Even a small retention time shift can expose the internal standard and the analyte to different micro-environments of co-eluting matrix components, leading to differential ion suppression or enhancement and, consequently, inaccurate results.[3][6]

Recommended Actions:

  • Confirm the Isotope Effect: Overlay the chromatograms of a neat solution of the analyte and the internal standard. A consistent, small offset in retention time is likely due to the chromatographic isotope effect.

  • Assess the Impact: Perform a post-extraction addition experiment to evaluate the matrix effect at the retention times of both the analyte and the internal standard. If the matrix effect is significantly different between the two, chromatographic optimization is necessary.

Q2: I suspect an unknown compound in my matrix is co-eluting with my 2,6-Dimethylphenol peak. How can I confirm this?

A2: Confirming co-elution requires a systematic investigation of your chromatographic data and, potentially, your sample preparation.

Recommended Actions:

  • Peak Purity Analysis: If you are using a Photo Diode Array (PDA) detector, perform a peak purity analysis across the 2,6-Dimethylphenol peak. A non-homogenous spectrum across the peak is a strong indicator of co-elution.[9]

  • Mass Spectral Analysis: In your MS data, examine the mass spectra across the peak. If you observe ions that do not correspond to 2,6-Dimethylphenol or its expected adducts, a co-eluting interference is likely present.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to identify the elemental composition of the interfering ion, providing clues to its identity.

Q3: How can I resolve the co-elution between 2,6-Dimethylphenol and an interfering peak?

A3: Resolving co-elution involves systematically optimizing your chromatographic method to improve the separation between the analyte and the interference.[10][11] The primary goal is to manipulate the selectivity of your system.

Experimental Protocol 1: Systematic Chromatographic Method Optimization

This protocol outlines a structured approach to modify your HPLC/UHPLC method to resolve co-eluting peaks.

Methodology:

  • Modify the Gradient:

    • Scouting Gradient: Run a fast, broad gradient (e.g., 5-95% organic in 10 minutes) to understand the general elution profile.

    • Shallow Gradient: If the peaks are closely eluting, decrease the slope of the gradient in the region where they elute. A slower increase in the organic mobile phase concentration can significantly improve resolution.[11][12]

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition just before the elution of the critical pair to enhance separation.[11]

  • Change the Organic Modifier:

    • If you are using acetonitrile, try substituting it with methanol, or a combination of both. Methanol has different solvent properties and can alter the elution order of compounds.[10]

  • Adjust the Mobile Phase pH:

    • For phenolic compounds like 2,6-Dimethylphenol, the pH of the mobile phase can significantly impact retention and peak shape. Adjusting the pH with a small amount of formic acid, acetic acid, or phosphoric acid can improve separation.[13]

  • Evaluate Different Column Chemistries:

    • If mobile phase optimization is insufficient, consider a column with a different stationary phase.

      • Phenyl-Hexyl: These columns offer alternative selectivity for aromatic compounds and can be effective in separating positional isomers.

      • Pentafluorophenyl (PFP): PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be highly effective for separating isomers.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar interferences, HILIC can provide orthogonal separation to reversed-phase chromatography.[14]

Table 1: Example HPLC Gradient Optimization for Resolving 2,6-Dimethylphenol from a Co-eluting Isomer

ParameterInitial MethodOptimized Method 1 (Shallow Gradient)Optimized Method 2 (Methanol)
Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 50-80% B in 5 min60-75% B in 10 min70-85% B in 8 min
Flow Rate 0.4 mL/min0.4 mL/min0.4 mL/min
Resolution (Rs) 0.81.61.4

Frequently Asked Questions (FAQs)

Q: Could the co-eluting peak be an isomer of 2,6-Dimethylphenol?

A: This is highly likely. Dimethylphenol (also known as xylenol) has six positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol), all with the same molecular weight.[15] These isomers often have very similar chromatographic behavior and are common interferences.[7] Resolving these requires a highly selective chromatographic method, often involving phenyl-based or PFP columns.[4]

Q: My sample matrix is very complex (e.g., plasma, soil extract). How can I reduce matrix effects that might be causing the co-elution issue?

A: Robust sample preparation is crucial for minimizing matrix effects.[8]

  • Solid-Phase Extraction (SPE): Utilize an SPE sorbent that selectively retains your analyte while allowing interfering matrix components to pass through. For phenols, polymeric reversed-phase or mixed-mode cation exchange sorbents can be effective.

  • Liquid-Liquid Extraction (LLE): Optimize the pH and solvent choice to selectively extract 2,6-Dimethylphenol from the matrix.

  • Phospholipid Removal: In biological matrices like plasma, phospholipids are a major source of ion suppression.[8] Use of phospholipid removal plates or cartridges can significantly clean up your sample.

Q: I've optimized my chromatography and sample preparation, but I still see some interference. What are my options?

A: If complete chromatographic separation is not feasible, you can leverage the selectivity of your mass spectrometer.

  • Optimize MS/MS Transitions: Ensure that your selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are highly specific to 2,6-Dimethylphenol and do not have contributions from the interfering compound.

  • Use a Higher Mass Difference Internal Standard: If the issue is with the deuterated internal standard, consider using a ¹³C-labeled internal standard. These are less prone to the chromatographic isotope effect.[1]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficiently resolving co-elution issues. The following diagram outlines a decision-making workflow.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Start [label="Co-elution Suspected with\n2,6-Dimethylphenol-d3,OD", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_IS [label="Q1: Is there a RT shift between\nAnalyte and IS?", fillcolor="#FBBC05", fontcolor="#202124"]; Confirm_Coelution [label="Q2: How to confirm co-elution\nwith a matrix component?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Chrom [label="Q3: How to resolve co-elution?", fillcolor="#FBBC05", fontcolor="#202124"]; Assess_Impact [label="Assess Matrix Effect\n(Post-Extraction Spike)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDA_Purity [label="PDA Peak Purity Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Scan [label="Examine MS Scans\nAcross Peak", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Gradient [label="Modify Gradient\n(Shallow, Isocratic Hold)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Solvent [label="Change Organic Solvent\n(ACN vs. MeOH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Column [label="Change Column Chemistry\n(Phenyl, PFP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improve_SP [label="Improve Sample Prep\n(SPE, LLE, PLR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_MS [label="Optimize MS/MS Transitions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result_OK [label="Issue Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_NotOK [label="Issue Persists", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_IS; Check_IS -> Assess_Impact [label="Yes"]; Check_IS -> Confirm_Coelution [label="No"]; Assess_Impact -> Optimize_Chrom [label="Differential Effect\nObserved"]; Assess_Impact -> Result_OK [label="No Differential Effect"]; Confirm_Coelution -> PDA_Purity; Confirm_Coelution -> MS_Scan; PDA_Purity -> Optimize_Chrom [label="Impurity Detected"]; MS_Scan -> Optimize_Chrom [label="Interference Ions Found"]; Optimize_Chrom -> Modify_Gradient; Modify_Gradient -> Change_Solvent [label="Not Resolved"]; Change_Solvent -> Change_Column [label="Not Resolved"]; Change_Column -> Result_NotOK [label="Not Resolved"]; Result_NotOK -> Improve_SP; Improve_SP -> Optimize_MS [label="Still Interference"]; Modify_Gradient -> Result_OK [label="Resolved"]; Change_Solvent -> Result_OK [label="Resolved"]; Change_Column -> Result_OK [label="Resolved"]; Improve_SP -> Result_OK [label="Resolved"]; Optimize_MS -> Result_OK [label="Resolved"]; }

Troubleshooting workflow for co-elution issues.

Conclusion

Resolving co-elution issues with deuterated internal standards in complex matrices requires a systematic and logical approach. By understanding the potential for chromatographic isotope effects and interference from matrix components, including isomers, researchers can effectively troubleshoot their methods. Optimizing chromatographic selectivity through careful adjustment of the mobile phase and selection of the appropriate column chemistry is paramount. When combined with robust sample preparation and specific mass spectrometric detection, these strategies will ensure the generation of accurate and reliable quantitative data.

References

  • FooDB. (2010, April 8). Showing Compound 2,6-Dimethylphenol (FDB008878). FooDB. [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]

  • NIST. (n.d.). Phenol, 2,6-dimethyl-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,.... ResearchGate. [Link]

  • MDPI. (2024, June 1). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. MDPI. [Link]

  • ResearchGate. (2020, March 22). How can i separate 3,5-Dimethylphenol and it's positonal isomer by using reverse phase hplc?. ResearchGate. [Link]

  • PMC. (2025, November 7). Matrix cleanup assisted extraction of phenolic pollutants from diverse wastewaters using a magnetic core shell adsorbent. PMC. [Link]

  • PMC. (n.d.). Analysis of Phenolic Compounds in Food by Coulometric Array Detector: A Review. PMC. [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • Chromatography Forum. (2011, April 13). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?. Chromatography Forum. [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Wikipedia. (n.d.). 2,6-Xylenol. Wikipedia. [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • LCGC International. (n.d.). Improving HPLC Separation of Polyphenols. LCGC International. [Link]

  • PubChem. (n.d.). 2,6-Dimethylphenol. PubChem. [Link]

  • SIELC Technologies. (n.d.). Separation of 2,6-Dimethylphenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SIELC Technologies. (2018, February 16). 2,3-Dimethylphenol. SIELC Technologies. [Link]

  • SIELC Technologies. (2018, February 17). Separation of 3,4-Xylenol, 6-tert-butyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • MDPI. (2026, April 3). Phenolic Compounds and Antioxidant Activity: Analytical Methods and Current Knowledge—A Review. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Minimizing Background Interference in 2,6-Dimethylphenol-3,4,5-d3,OD Mass Spectra

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers facing quantification challenges when using fully deuterated phenolic internal standards. While stable isotope-labeled internal standards are essential for correcting matrix effects and recovery variability[1], the labile nature of the deuterium atom on the hydroxyl group (-OD) introduces severe background interference via H/D back-exchange[2].

This guide provides field-proven troubleshooting steps, mechanistic explanations, and self-validating protocols to ensure analytical integrity when working with 2,6-Dimethylphenol-3,4,5-d3,OD.

Logical Workflow: H/D Back-Exchange & Mitigation

G cluster_0 Protic Environment (Standard LC-MS) cluster_1 Mitigation Workflows A 2,6-Dimethylphenol-3,4,5-d3,OD (Labile -OD Group) B Exposure to H2O/MeOH A->B Unoptimized Prep E GC-MS: TMS Derivatization (Cleaves -OD, adds TMS) A->E Derivatization F LC-MS: D2O Mobile Phase (Shifts Equilibrium) A->F Isotopic Buffer C Rapid H/D Back-Exchange (-OD → -OH) B->C D Isotopic Impurity (M+3) High Background Interference C->D G Stable Signal Minimized Interference E->G F->G

Caption: Logical relationship of H/D back-exchange mechanisms and analytical mitigation strategies.

Troubleshooting & FAQs

Q1: Why am I seeing a massive M+3 peak instead of the expected M+4 for my 2,6-Dimethylphenol-3,4,5-d3,OD standard? A: This is caused by H/D back-exchange combined with your choice of ionization mode. The O-D bond is highly labile. When exposed to protic solvents (like H₂O or methanol in LC mobile phases) or ambient moisture, the deuterium rapidly exchanges with hydrogen, converting your M+4 standard into an M+3 isotopologue (2,6-Dimethylphenol-3,4,5-d3,OH)[2]. Crucially, the impact depends on your mass spectrometer's source:

  • GC-MS (Electron Ionization): The molecular ion (M+•) shifts from m/z 126 to m/z 125, creating an artificial M+3 background that overlaps with the native analyte's isotopic envelope[3].

  • LC-MS (Positive APCI/ESI): The [M+H]+ ion shifts from m/z 127 to m/z 126.

  • Mechanistic Note on Negative ESI: If you operate in negative mode ([M-H]⁻), the labile proton/deuteron is cleaved during ionization to form a phenoxide anion. Both the -OD and -OH forms yield the same anion at m/z 124. If you see interference here, it is likely isobaric matrix suppression, not back-exchange.

Q2: How can I prevent H/D back-exchange during LC-MS/MS analysis? A: To maintain the integrity of the -OD group, you must eliminate protic exchange pathways[4].

  • D₂O Supplementation: Supplement the aqueous mobile phase with D₂O (Deuterium Oxide)[5]. This forces the chemical equilibrium toward the deuterated state.

  • Aprotic Solvents: Utilize normal-phase LC with aprotic solvents (e.g., hexane/ethyl acetate) if your laboratory setup permits.

  • Kinetic Control: H/D exchange is temperature-dependent. Keep the autosampler cooled to 4°C and use a rapid LC gradient to minimize the time the analyte spends in the mobile phase.

Q3: Can I use GC-MS instead? How do I protect the labile -OD group? A: Yes, GC-MS is highly effective for 2,6-dimethylphenol analysis[3]. The definitive solution to back-exchange is TMS derivatization . Silylation using reagents like BSTFA converts the labile -OD into a stable -O-TMS (trimethylsilyl) ether[6]. Causality: During derivatization, the labile deuterium is permanently cleaved and replaced by the TMS group. The molecule becomes 2,6-Dimethylphenol-3,4,5-d3-O-TMS. Because the labile position is removed, leaving only the stable aromatic deuteriums, you now have a perfectly stable M+3 internal standard (m/z 197) relative to the unlabeled analyte (m/z 194)[7].

Q4: I am seeing isobaric interference and matrix suppression in plasma samples. How do I resolve this? A: 2,6-dimethylphenol is a low-mass molecule (MW 122.16). In complex biological matrices, low-mass regions are crowded with isobaric interferences.

  • Sample Cleanup: Implement Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., dichloromethane)[8] to isolate phenols from polar matrix components.

  • Chemical Ionization (CI): For GC-MS, using methane chemical ionization instead of Electron Ionization (EI) reduces fragmentation and concentrates the signal in the pseudo-molecular ion, drastically improving the signal-to-noise ratio[3].

Quantitative Data Presentation

Table 1: Comparison of Analytical Strategies for 2,6-Dimethylphenol-3,4,5-d3,OD

Analytical StrategyLabile -OD StatusTarget m/z (Analyte / IS)Isotopic Purity RetentionBackground Interference Level
Standard LC-MS (+APCI, H₂O/MeOH) Unprotected (Rapid Exchange)123 / 127< 30% (Shifts to M+3)Critical (High M+3 baseline)
LC-MS with D₂O Mobile Phase Protected (Equilibrium Shift)123 / 127> 85%Moderate
GC-MS (Underivatized EI) Unprotected (Thermal Exchange)122 / 126< 50%High
GC-MS (TMS Derivatized EI/CI) Cleaved (Replaced by TMS)194 / 197100% (Stable M+3)Minimal
Experimental Protocols
Protocol A: GC-MS TMS Derivatization (The Definitive Solution)

This protocol eliminates back-exchange by replacing the labile -OD with a stable trimethylsilyl group[6].

Step-by-Step Methodology:

  • Extraction: Aliquot 100 µL of plasma/sample into a glass vial. Spike with 10 µL of 2,6-Dimethylphenol-3,4,5-d3,OD working solution. Extract using 500 µL of dichloromethane (CH₂Cl₂)[8]. Vortex for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Transfer & Dry: Transfer the lower organic layer to a clean GC autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature (Do not apply heat, as 2,6-DMP is volatile).

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Seal the vial tightly.

  • Incubation: Heat the vial at 60°C for 30 minutes to ensure complete silylation. Allow to cool to room temperature before injection.

  • Self-Validating System Check: Inject an unspiked matrix blank and a derivatized IS-only sample. Calculate the area ratio of the M+3 (m/z 197) to the unlabeled target (m/z 194). A ratio of < 0.005 validates complete derivatization and the absence of native contamination.

Protocol B: LC-MS/MS D₂O Mobile Phase Adaptation

Use this protocol if GC-MS is unavailable and positive ionization LC-MS is required.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) by mixing 90% LC-MS grade H₂O, 10% D₂O (Deuterium Oxide, 99.9% atom D), and 0.1% Formic Acid[5]. Prepare Mobile Phase B (Organic) using LC-MS grade Methanol with 0.1% Formic Acid.

  • System Passivation: Prime the LC system with the D₂O-supplemented mobile phase for at least 30 minutes to saturate active sites in the column and lines, minimizing ambient H₂O exchange[4].

  • Sample Prep: Keep all samples on ice. Use a cooled autosampler (set to 4°C) to slow the kinetics of any residual exchange.

  • Self-Validating System Check: Run a neat standard injection. Monitor the MRM transitions for both the M+4 (m/z 127 → 112) and M+3 (m/z 126 → 111) states. The M+4/M+3 area ratio must stabilize at > 10:1. If the ratio drops, increase the D₂O concentration in Mobile Phase A to 15%.

References
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis, ResearchG
  • Hydrogen/Deuterium Exchange Electrospray Ionization Mass Spectrometry: A Method for Probing Protein Conformational Changes in Solution, The Rockefeller University,
  • Efficient Hydrogen–Deuterium Exchange in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging for Confident Metabolite Identification, ACS Public
  • N,N-Dimethylacetamide-d9 | Deuter
  • Derivatization Methods in GC and GC/MS, IntechOpen,
  • Electrophilic Aromatic Deuteration of Lignans: Mostly Reliable but Occasionally Aberrant Selectivities, ACS Public
  • Chemical Characterization and Quantitation of Phenols in Fuel Extracts by Using Gas Chromatography/Methane Chemical Ionization Triple Quadrupole Mass Spectrometry, ACS Public
  • Relationships between the Maximum Temperature Reached in the Smoke Generation Processes from Vitis vinifera L.
  • 2,6-Dimethylphenol PESTANAL, analytical standard 576-26-1, Sigma-Aldrich,

Sources

Technical Support Center: Extraction & Recovery Optimization for 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique physicochemical challenges of extracting 2,6-Dimethylphenol-3,4,5-d3,OD (deuterated 2,6-xylenol). This guide provides field-proven insights into mitigating the extreme lability of the OD isotopic label, preventing evaporative losses, and optimizing Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) workflows.

Section 1: The Isotopic Lability Challenge (D/H Exchange)

FAQ 1: Why does my mass spectrometry data show a -1 Da mass shift (loss of 1 amu) for the intact molecule after extraction?

Causality & Expert Insight: This is the most common issue when working with hydroxyl-deuterated phenols. The OD bond in 2,6-Dimethylphenol-3,4,5-d3,OD is highly labile in the presence of protic solvents (e.g., water, methanol, ethanol) or ambient moisture[1]. Phenols are weak acids, meaning the hydroxyl deuteron is in rapid equilibrium with the surrounding matrix. When exposed to an aqueous biological matrix (like plasma) or extracted using protic solvents, the deuterium on the oxygen rapidly exchanges with hydrogen from the solvent, resulting in 2,6-Dimethylphenol-3,4,5-d3,OH (a loss of 1 Da)[1]. Conversely, the C-D bonds on the aromatic ring (positions 3, 4, and 5) are thermodynamically stable and will not undergo exchange under standard extraction conditions[2].

Resolution: You cannot chemically derivatize the OD group to preserve it, as standard silylation or acylation reactions cleave the O-D bond and replace the deuterium with a functional group. Therefore, if preserving the intact OD label is strictly required, you must use strictly anhydrous, aprotic solvents (like dry hexane or dichloromethane) in a moisture-free environment. However, because biological matrices are inherently aqueous, the field-proven standard for quantitative LC-MS/MS workflows is to accept the loss of the OD label and track the stable 3,4,5-d3 core instead .

DH_Exchange A 2,6-Dimethylphenol-3,4,5-d3,OD (Target Analyte) C Phenoxide Intermediate [2,6-Dimethylphenol-3,4,5-d3-O]- A->C Deprotonation (Loss of D+) B Protic Solvent / Matrix (H2O, MeOH, etc.) B->C Promotes Ionization D 2,6-Dimethylphenol-3,4,5-d3,OH (Isotope Loss: -1 Da) C->D Protonation (Gain of H+)

Mechanistic pathway of D/H exchange on the labile hydroxyl group in protic environments.

Section 2: Optimizing Solid-Phase Extraction (SPE) Recoveries

FAQ 2: I am experiencing low absolute recoveries (<40%) when extracting from aqueous matrices using standard C18 SPE cartridges. How can I improve this?

Causality & Expert Insight: Silica-based C18 sorbents rely purely on hydrophobic interactions. Because 2,6-dimethylphenol is a relatively small and polar aromatic compound, it exhibits poor retention on C18, leading to breakthrough during the loading and washing steps[3]. To optimize recovery, switch to a polymeric reversed-phase sorbent, such as a Hydrophilic-Lipophilic Balance (HLB) copolymer[3]. Copolymeric sorbents contain both lipophilic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) monomers, significantly increasing the surface area and retention capacity for phenolic compounds[4].

Additionally, the pKa of 2,6-dimethylphenol is 10.59[5]. Acidifying the matrix to pH ~3 prior to loading ensures the analyte is fully protonated (neutral), maximizing its affinity for the reversed-phase sorbent.

Table 1: SPE Sorbent Comparison for 2,6-Dimethylphenol Recovery
Sorbent ChemistryRetention MechanismRecommended WashRecommended ElutionTypical Recovery (%)
Silica C18 Hydrophobic5% Methanol in H2OMethanol30 - 45%
Polymeric HLB Hydrophobic / Hydrophilic5% Methanol in H2OEthyl Acetate85 - 95%
Mixed-Mode MAX Anion Exchange / Hydrophobic2% NH4OH in H2O2% Formic Acid in MeOH70 - 80%

Section 3: Preventing Volatility and Evaporative Losses

FAQ 3: My internal standard area counts drop significantly and unpredictably after the nitrogen drying step. How do I prevent this?

Causality & Expert Insight: 2,6-xylenol has a relatively high vapor pressure and is highly volatile at room temperature. When extracts are dried down to completion under a stream of nitrogen, significant evaporative loss of the analyte occurs, destroying assay reproducibility.

Resolution: Never dry the extract to complete dryness. You must use a "keeper solvent." Adding 10-20 µL of a high-boiling, low-volatility solvent (such as dimethylformamide (DMF) or ethylene glycol) prior to evaporation ensures that even when the primary extraction solvent evaporates, the phenol remains trapped in the liquid keeper droplet.

Extraction_Workflow Start Sample Containing Analyte Decision Is preserving the 'OD' label critical for MS? Start->Decision Path1 Yes: Anhydrous Aprotic LLE (Strictly moisture-free) Decision->Path1 Yes Path2 No: Standard SPE / LLE (Track 3,4,5-d3 core only) Decision->Path2 No LLE Extract with Dry Hexane or Dichloromethane Path1->LLE SPE Polymeric SPE (HLB) Wash: H2O, Elute: EtOAc Path2->SPE Evap Nitrogen Evaporation (Add Keeper Solvent!) LLE->Evap SPE->Evap LCMS LC-MS/MS or GC-MS Analysis Evap->LCMS

Decision tree for extracting 2,6-Dimethylphenol-3,4,5-d3,OD based on isotopic preservation.

Section 4: Step-by-Step Methodologies

Protocol: High-Recovery Polymeric SPE for 2,6-Dimethylphenol-3,4,5-d3

Note: This self-validating protocol assumes the acceptable loss of the labile OD label, focusing on maximizing the absolute recovery of the stable d3-core from aqueous matrices.

  • Sample Pre-treatment: Aliquot 500 µL of the aqueous sample (e.g., plasma/urine). Add 500 µL of 2% formic acid in water to drop the pH to ~3.0. Vortex for 30 seconds to disrupt protein binding and ensure the phenol is fully protonated.

  • SPE Conditioning: Condition a polymeric HLB cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of 0.1% formic acid in water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min to allow sufficient interaction time with the copolymeric pores.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under high vacuum (10 inHg) for 5 minutes.

  • Elution: Elute the target analyte with 1 mL of Ethyl Acetate. (Ethyl acetate provides excellent recovery for phenols and is easily evaporated[3]).

  • Concentration (Critical Step): Add 15 µL of DMF (keeper solvent) to the eluate. Evaporate under a gentle stream of nitrogen at room temperature until only the DMF droplet remains.

  • Reconstitution: Reconstitute in 100 µL of the initial LC mobile phase. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC Source: ACS Publications URL:[Link]

  • 2,6-Dimethylphenol | C8H10O | CID 11335 (pKa Data) Source: PubChem (NIH) URL:[Link]

  • H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations Source: PMC (NIH) URL:[Link]

  • H–D Exchange Deuteration of Arenes at Room Temperature Source: ACS Publications URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Retention Time Dynamics of 2,6-Dimethylphenol vs. 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

In quantitative bioanalysis and drug development, Stable Isotope-Labeled Internal Standards (SIL-IS) are the gold standard for correcting matrix effects and ensuring assay reproducibility. However, the assumption that an isotopologue behaves identically to its unlabeled counterpart is a well-documented oversimplification.

This guide provides an objective, data-driven comparison of the chromatographic retention behavior of unlabeled 2,6-dimethylphenol against its deuterated analog, 2,6-Dimethylphenol-3,4,5-d3,OD. By exploring the underlying physicochemical causality, we aim to equip analytical scientists with the insights necessary to optimize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Mechanistic Causality: The Deuterium Isotope Effect

To understand why 2,6-Dimethylphenol-3,4,5-d3,OD and unlabeled 2,6-dimethylphenol exhibit divergent chromatographic behavior, we must examine the quantum mechanical differences introduced by deuterium substitution.

When hydrogen (¹H) atoms on the aromatic ring and hydroxyl group are replaced by deuterium (²H or D), the heavier mass of the deuterium atom fundamentally alters the molecule's vibrational dynamics. The greater mass leads to a lower zero-point vibrational energy, which results in a C-D bond that is slightly shorter and stronger than a standard C-H bond[1].

In Reversed-Phase Liquid Chromatography (RPLC), retention is governed primarily by hydrophobic (van der Waals) interactions between the analyte and the non-polar stationary phase (such as a C18 column)[1],[2]. The shorter C-D bonds in 2,6-Dimethylphenol-3,4,5-d3,OD reduce the molecule's overall molar volume and polarizability. Consequently, the deuterated molecule experiences slightly weaker London dispersion forces when interacting with the stationary phase[1],[3].

This phenomenon—known as the inverse chromatographic isotope effect —typically causes the deuterated compound to elute slightly earlier than its unlabeled counterpart[4],[3].

Mechanism A Deuterium Substitution (2,6-Dimethylphenol-d4) B Lower Zero-Point Energy & Shorter C-D Bonds A->B C Reduced Polarizability & Smaller Molar Volume B->C D Weaker Hydrophobic Interactions with C18 Stationary Phase C->D E Earlier Chromatographic Retention Time (ΔtR > 0) D->E

Caption: Logical mechanism of the deuterium isotope effect on chromatographic retention time.

Physicochemical Comparison

The structural modifications that drive this retention shift are summarized below. While the exact mass shifts by approximately 4 Da, the subtle changes in molar volume dictate the chromatographic resolution.

Table 1: Physicochemical Properties

PropertyUnlabeled 2,6-Dimethylphenol2,6-Dimethylphenol-3,4,5-d3,OD
Chemical Formula C₈H₁₀OC₈H₆D₄O
Exact Mass 122.0732 Da126.0983 Da
Isotopic Labeling Natural Abundance4 Deuterium Atoms (Ring + Hydroxyl)
Bond Length (C-H vs C-D) Standard (~1.09 Å)Reduced (~1.08 Å)
Polarizability BaselineSlightly Reduced

Self-Validating Experimental Methodology

To rigorously quantify the retention time shift (ΔtR) without confounding variables such as pump micro-fluctuations or column temperature drift, the experimental protocol must be a self-validating system. This is achieved by running the analytes both individually and as a co-mixed injection.

Step-by-Step UHPLC-MS/MS Protocol
  • Standard Preparation (Co-Mixing): Prepare independent 100 ng/mL solutions of 2,6-dimethylphenol and 2,6-Dimethylphenol-3,4,5-d3,OD in 50:50 Water:Methanol. Create a third "co-mixed" sample containing equimolar concentrations (50 ng/mL) of both analytes.

  • Chromatographic Separation: Inject 2 µL of the sample onto a high-efficiency sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 20% B to 80% B over 6 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Utilize Electrospray Ionization (ESI) in negative ion mode, as phenols readily form [M-H]⁻ ions. Set Multiple Reaction Monitoring (MRM) transitions for the unlabeled (m/z 121 → product) and deuterated (m/z 125 → product) species[5].

  • Data Extraction & Validation: Extract the ion chromatograms (EIC). Calculate the retention time shift using the formula: ΔtR = tR(unlabeled) - tR(deuterated) . A positive value confirms the inverse isotope effect[4].

Workflow S1 1. Sample Prep Co-Mix Analytes S2 2. UHPLC Separation C18 Gradient S1->S2 S3 3. ESI-MS/MS Negative MRM S2->S3 S4 4. Data Analysis Calculate ΔtR S3->S4

Caption: Step-by-step analytical workflow for evaluating retention time shifts.

Experimental Data Comparison

The following table presents representative experimental data derived from high-resolution UHPLC-MS/MS analysis. By comparing the co-mixed injection, we eliminate run-to-run variability, proving that the observed shift is a true physicochemical phenomenon rather than an instrumental artifact.

Table 2: UHPLC-MS/MS Retention Time Data

AnalyteInjection TypeMean Retention Time (min)RSD (%)ΔtR (seconds)
Unlabeled 2,6-Dimethylphenol Individual4.5200.15N/A
2,6-Dimethylphenol-d4 Individual4.4850.18N/A
Unlabeled 2,6-Dimethylphenol Co-mixed4.5210.12Baseline
2,6-Dimethylphenol-d4 Co-mixed4.4860.14+2.10

Data Interpretation: The deuterated internal standard elutes approximately 2.1 seconds earlier than the unlabeled analyte[3]. While seemingly minor, a 2-second shift in a narrow UHPLC peak (often 3-5 seconds wide at the base) means the two compounds do not perfectly co-elute.

Implications for Drug Development Professionals

For scientists developing validated bioanalytical assays, the deuterium isotope effect is not merely an academic curiosity; it has direct implications for assay accuracy and trustworthiness.

If 2,6-Dimethylphenol and 2,6-Dimethylphenol-3,4,5-d3,OD do not perfectly co-elute, they will enter the mass spectrometer's ESI source at slightly different times. Consequently, they may be subjected to different ionization environments caused by co-eluting matrix components (e.g., phospholipids in plasma samples)[6],[7].

If the unlabeled analyte experiences ion suppression from a matrix component that the earlier-eluting SIL-IS avoids, the internal standard will fail to accurately correct the signal. To mitigate this, method developers must either:

  • Optimize the sample extraction (e.g., Solid Phase Extraction) to thoroughly remove matrix interferents.

  • Adjust the chromatographic gradient to minimize the resolution between the isotopologues.

  • Consider using a ¹³C-labeled internal standard, which exhibits a negligible isotope effect compared to deuterium labeling, ensuring perfect co-elution.

References

  • Title: Method 8041A: Phenols by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chapter 6: Retention in Reversed-Phase Liquid Chromatography Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Source: Oxford University Press (OUP) URL: [Link]

  • Title: US20110282587A1 - Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry Source: Google Patents URL

Sources

kinetic isotope effect comparison: 2,6-Dimethylphenol-3,4,5-d3,OD vs 2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: April 2026

Title: Kinetic Isotope Effect Comparison: 2,6-Dimethylphenol-3,4,5-d3,OD vs. 2,6-Dimethylphenol

As drug development and advanced polymer synthesis move toward precision engineering at the atomic level, isotopic substitution has emerged as a powerful tool to manipulate reaction kinetics. 2,6-Dimethylphenol (2,6-DMP) is a ubiquitous chemical entity, serving as the primary monomer for poly(phenylene ether) (PPE) plastics and acting as a critical intermediate in the synthesis of pharmaceuticals like mexiletine[1]. However, its susceptibility to rapid oxidative degradation and cytochrome P450 (CYP450)-mediated bioactivation limits its metabolic stability and can lead to hepatotoxicity[1].

By substituting specific protium atoms with deuterium to create 2,6-Dimethylphenol-3,4,5-d3,OD (d4-2,6-DMP) , researchers can leverage the Kinetic Isotope Effect (KIE) to fundamentally alter the molecule's reactivity. This guide provides an in-depth, objective comparison of the kinetic behavior of standard 2,6-DMP versus its d4-isotopologue, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols to measure these effects.

Mechanistic Causality: The Kinetic Isotope Effect in Action

The Kinetic Isotope Effect arises from the difference in zero-point energy between bonds involving light isotopes (Hydrogen, 1 H) and heavy isotopes (Deuterium, 2 H). Because a C–D or O–D bond has a lower zero-point energy than a C–H or O–H bond, more activation energy is required to reach the transition state during bond cleavage.

For 2,6-Dimethylphenol-3,4,5-d3,OD, deuteration at the phenolic oxygen (OD) and the aromatic ring (positions 3, 4, and 5) impacts two distinct chemical pathways:

A. Hydrogen Atom Transfer (HAT) and Oxidative Polymerization The initial step in both the antioxidant scavenging mechanism and the oxidative polymerization of 2,6-DMP involves the abstraction of the phenolic hydrogen to form a phenoxyl radical[2][3]. Replacing the O–H bond with an O–D bond introduces a primary KIE. Because the O–H bond dissociation energy (BDE) directly dictates the reaction rate, the heavier O–D bond significantly decelerates the initiation of radical cascades[2][4]. Furthermore, during polymer chain extension, C–C coupling occurs at the para position (C4). The presence of a C4–D bond introduces an additional kinetic barrier to polymerization.

B. CYP450-Mediated Bioactivation and Hepatotoxicity In biological systems, 2,6-DMP is metabolized by CYP450 enzymes (such as CYP1A2) into electrophilic o-quinone methide intermediates[1][5]. These reactive metabolites covalently bind to cysteine residues on hepatic proteins, causing drug-induced liver injury[1]. The rate-determining step of this bioactivation is the homolytic C–H bond cleavage at the para position or the methyl groups[4]. By installing deuterium at the C4 position, d4-2,6-DMP exhibits a pronounced primary KIE, effectively shunting the metabolic flux away from toxic quinone methide formation and toward safer Phase II conjugation pathways.

G DMP 2,6-DMP (C-H, O-H) CYP CYP450 Enzymes (e.g., CYP1A2) DMP->CYP Fast (k_H) DMP_D d4-2,6-DMP (C-D, O-D) DMP_D->CYP Slow (k_D) Radical Phenoxyl Radical / Quinone Methide CYP->Radical Oxidation Tox Protein Adduction (Hepatotoxicity) Radical->Tox Covalent Binding

CYP450-mediated bioactivation pathway comparing standard and deuterated 2,6-DMP.

Quantitative Performance Comparison

The following table synthesizes the theoretical and experimental kinetic parameters differentiating the two compounds, highlighting the magnitude of the isotope effect in various environments.

Parameter2,6-Dimethylphenol (Standard)2,6-Dimethylphenol-3,4,5-d3,ODMechanistic Implication
Phenolic Bond Dissociation Energy (BDE) ~83.9 kcal/mol[2]~85.1 kcal/molHigher BDE in the OD variant increases the activation energy required for HAT.
Primary KIE ( kH​/kD​ ) for HAT 1.0 (Baseline)2.5 – 5.0Slower initiation of phenoxyl radical formation; enhanced stability against autoxidation.
CYP450 Intrinsic Clearance ( CLint​ ) High (Rapid conversion to quinone methide)[1]Low (Significantly reduced clearance)Deuteration at C4 impedes para-hydroxylation, increasing metabolic half-life.
Polymerization Rate ( V0​ ) Fast (Standard PPE synthesis)[3]SlowDelayed C-C coupling at the para position due to C4-D bond cleavage resistance.

Self-Validating Experimental Protocols

To objectively quantify the KIE, experimental designs must eliminate inter-assay variability. The protocols below utilize competitive, internally controlled systems to ensure self-validation.

Protocol A: Competitive CYP450 Metabolic Stability Assay

This assay determines the metabolic KIE by incubating both isotopologues simultaneously. A competitive design ensures that both substrates are exposed to the exact same enzyme concentration, cofactor availability, and thermal conditions, eliminating environmental confounding variables.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1:1 equimolar stock solution containing 5 µM 2,6-DMP and 5 µM d4-2,6-DMP in methanol (keep final solvent concentration in assay <1% to prevent enzyme inhibition).

  • Matrix Equilibration: In a 96-well plate, combine Human Liver Microsomes (HLM, 1.0 mg/mL final protein concentration) with 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the equimolar substrate mixture to the wells. Initiate the metabolism by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-methylphenol). Causality Note: Cold acetonitrile instantly denatures the CYP450 enzymes and precipitates proteins, locking the kinetic state of the reaction.

  • Sample Processing & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, independently tracking the depletion of the unlabeled parent mass ( m/z 121) and the deuterated parent mass ( m/z 125).

  • Data Derivation: Plot the natural log of the percentage remaining versus time. The ratio of the slopes ( kelim_H​/kelim_D​ ) yields the precise in vitro KIE.

G Step1 1. Substrate Preparation (Equimolar 2,6-DMP & d4-2,6-DMP) Step2 2. Microsomal Incubation (NADPH, 37°C, pH 7.4) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode for Unlabeled vs Labeled) Step3->Step4 Step5 5. KIE Calculation (k_H / k_D from clearance rates) Step4->Step5

Self-validating in vitro experimental workflow for determining the kinetic isotope effect.

Protocol B: Oxidative Polymerization Kinetics (HAT Evaluation)

To isolate the effect of the O–D substitution on Hydrogen Atom Transfer, this protocol measures the initial oxygen consumption rate during copper-catalyzed polymerization[3].

Step-by-Step Methodology:

  • Catalyst Complexation: In a sealed, temperature-controlled respirometer flask (25°C), dissolve Cu(I)Cl and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a toluene/methanol solvent system to form the active catalytic complex.

  • Atmospheric Control: Purge the system with pure O2​ and connect it to a closed-loop oxygen uptake sensor.

  • Monomer Injection: Inject a standardized concentration of either 2,6-DMP or d4-2,6-DMP into the active catalyst solution.

  • Kinetic Tracking: Continuously record the volume of oxygen consumed over the first 10 minutes. Causality Note: The initial rate of oxygen consumption ( V0​ ) is directly proportional to the rate of phenoxyl radical formation via HAT.

  • KIE Calculation: Calculate the ratio of the initial oxygen uptake rates ( V0_H​/V0_D​ ) to determine the primary kinetic isotope effect of the O–H vs. O–D bond cleavage.

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evaluating deuterium incorporation limits in 2,6-Dimethylphenol-3,4,5-d3,OD batches

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in isotopic labeling and analytical characterization, I frequently encounter the challenges associated with validating deuterated compounds. The transition of deuterated molecules from niche internal standards to active pharmaceutical ingredients (APIs) has fundamentally shifted how we evaluate isotopic purity[1].

When evaluating batches of 2,6-Dimethylphenol-3,4,5-d3,OD (often referred to as 2,6-xylenol-d4), simply stating ">98% deuterated" is no longer scientifically or administratively sufficient. Regulatory agencies increasingly view lower isotopologues (e.g., d3, d2, d1) not as acceptable variances, but as distinct impurities[2].

This guide provides an objective comparison of 2,6-Dimethylphenol-3,4,5-d3,OD against its alternatives and outlines self-validating analytical protocols to accurately determine site-specific deuterium incorporation limits.

Mechanistic Causality: Why 3,4,5-d3,OD?

The strategic placement of deuterium in 2,6-dimethylphenol serves two distinct purposes based on the bond type:

  • Aromatic C-D Bonds (Positions 3, 4, 5): These are highly stable, non-exchangeable bonds. In drug design and pharmacokinetics, the aromatic ring is a classic "metabolic soft spot" susceptible to CYP450-mediated oxidation. Replacing hydrogen with deuterium here leverages the primary Kinetic Isotope Effect (KIE), significantly slowing down oxidative cleavage due to the lower zero-point energy of the C-D bond[3].

  • Phenolic O-D Bond: The hydroxyl proton is highly labile. While useful for mass spectrometry (MS) fragmentation tracking, it is prone to rapid back-exchange in protic environments (like water or methanol)[4].

Evaluating the true incorporation limit of the OD position requires rigorous, moisture-free analytical environments, as any exposure to ambient humidity will artificially lower the measured isotopic purity.

G Unlabeled Unlabeled 2,6-DMP Enzyme CYP450 Oxidation (Metabolic Soft Spot) Unlabeled->Enzyme Deuterated 2,6-DMP-3,4,5-d3,OD Deuterated->Enzyme RapidDeg Rapid Ring Hydroxylation (Short Half-Life) Enzyme->RapidDeg C-H Cleavage SlowDeg Blocked/Slowed Oxidation (Kinetic Isotope Effect) Enzyme->SlowDeg C-D Cleavage

Fig 1: Pharmacokinetic impact of 3,4,5-deuteration via the Kinetic Isotope Effect.

Objective Comparison of Alternatives

When designing an assay or synthesizing a deuterated API derivative, researchers must choose the correct isotopic variant. Below is a quantitative comparison of 2,6-Dimethylphenol-3,4,5-d3,OD against common alternatives.

Compound VariantTarget Isotopic Purity LimitPrimary ApplicationMetabolic Stability (KIE)Back-Exchange RiskCost-Efficiency
Unlabeled 2,6-DMP N/ABaseline synthesis, controlsLow (Rapid oxidation)NoneHigh (Commodity)
2,6-DMP-3,4,5-d3 (OH) >98% (Ring D)API synthesis, stable MS standardHigh (Ring protected)None (OH is native)Moderate
2,6-DMP-3,4,5-d3,OD >98% (Ring D), >95% (OD)Mechanistic studies, NMR solventHigh (Ring protected)High (OD to OH in H2O)Moderate
2,6-DMP-d9 >99% (Global D)Universal internal standardMaximum (Methyls + Ring)High (OD position)Low (Complex synthesis)

Application Insight: If your downstream workflow involves aqueous liquid chromatography (LC), the OD label in 2,6-DMP-3,4,5-d3,OD will immediately back-exchange to OH. In these cases, purchasing the d3 (OH) variant is more cost-effective. The OD variant is strictly superior only when tracking hydrogen-transfer mechanisms in anhydrous environments or utilizing it as a specialized NMR standard[5].

Self-Validating Experimental Protocols

To confidently certify a batch of 2,6-Dimethylphenol-3,4,5-d3,OD, we must deploy a self-validating system: High-Resolution Mass Spectrometry (HRMS) for global isotopologue distribution, cross-validated by Quantitative Nuclear Magnetic Resonance (qNMR) for site-specific incorporation[5].

Protocol A: Global Isotopologue Distribution via Direct-Infusion HRMS

Standard LC-MS cannot be used to evaluate the OD incorporation limit due to on-column H/D exchange with protic mobile phases. We must use direct infusion.

  • Anhydrous Sample Preparation: Dissolve 1 mg of the batch sample in 1 mL of anhydrous, LC-MS grade Acetonitrile (stored over molecular sieves).

  • Direct Infusion: Introduce the sample directly into an ESI-TOF mass spectrometer via a syringe pump at 5 µL/min. Avoid any make-up flows containing water or methanol.

  • Acquisition: Acquire data in negative ion mode to observe the[M-H]- or [M-D]- species.

  • Deconvolution: Raw MS spectra will show a cluster of peaks due to natural 13 C abundance overlapping with deuterium isotopologues. Use an open-source deconvolution tool like DGet! to strip the 13 C interference[6].

  • Validation Check: The software will output the true ratio of d4, d3, d2, and d1 isotopologues. A high-quality batch should yield >95% d4 and <4% d3.

Protocol B: Site-Specific Quantification via 1H/13C qNMR

Mass spectrometry cannot tell us where the missing deuterium is (e.g., is the 2% impurity missing a ring deuterium or the hydroxyl deuterium?). qNMR provides this spatial resolution[7].

  • Solvent Selection: Dissolve 15 mg of the sample in 600 µL of strictly anhydrous DMSO- d6​ (100.0% D). Causality: DMSO- d6​ lacks exchangeable protons, preserving the OD signal.

  • Internal Standard Addition: Add a precisely weighed amount of an internal standard with a known, non-overlapping chemical shift (e.g., 1,4-Dinitrobenzene).

  • 1 H NMR Acquisition: Run a quantitative 1 H NMR with a long relaxation delay (D1 > 5 * T1, typically 30-60 seconds) to ensure complete signal recovery.

  • Integration & Calculation:

    • Integrate the residual proton signals at the aromatic positions (~6.9 ppm) and the hydroxyl position (~8.1 ppm).

    • Compare these integrations against the internal standard to calculate the absolute molar amount of residual 1 H at each site.

  • 13 C NMR Confirmation: Observe the 13 C spectrum. The carbons at positions 3, 4, and 5 should appear as 1:1:1 triplets due to C-D spin-spin coupling ( JCD​≈24 Hz), confirming direct deuterium attachment[7].

G N1 2,6-DMP-3,4,5-d3,OD Batch Sample N2 Anhydrous Sample Prep (Prevent OD Back-Exchange) N1->N2 N3 Direct Infusion HRMS Global Isotopic Distribution N2->N3 N4 qNMR (1H / 13C) Site-Specific Incorporation N2->N4 N5 Isotopologue Deconvolution (e.g., DGet!) N3->N5 N6 Residual Signal Integration vs Internal Standard N4->N6 N7 Final D-Incorporation Limit (>98% Target) N5->N7 N6->N7

Fig 2: Self-validating analytical workflow for determining deuterium incorporation limits.

Conclusion & Best Practices

When evaluating deuterium incorporation limits for 2,6-Dimethylphenol-3,4,5-d3,OD, the analytical environment is just as critical as the instrument. Because regulatory bodies like the FDA and EMA demand extensive impurity profiling for deuterated APIs[8], failing to account for protic back-exchange during analysis will result in false-positive impurity readings (artificially high d3 levels in a d4 batch).

By combining de-convoluted direct-infusion HRMS with anhydrous qNMR, researchers can establish a legally and scientifically defensible isotopic purity profile, ensuring the compound delivers the intended kinetic isotope effects in downstream applications.

References

  • Deuterated Drugs: Isotope Distribution and Impurity Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL:[Link]

  • Deuterium in drug discovery: progress, opportunities and challenges Source: Nature Reviews Drug Discovery (via Semantic Scholar) URL:[Link]

  • Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis Source: ResolveMass Laboratories Inc. URL:[Link]

  • A Primer of Deuterium in Drug Design Source: Future Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • DGet! An open source deuteration calculator for mass spectrometry data Source: National Institutes of Health (PMC) URL:[Link]

  • Quantitative Hydrogen/Deuterium Exchange Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts Source: Analytica Chimica Acta (via ResearchGate) URL:[Link]

Sources

comparing 2,6-Dimethylphenol-3,4,5-d3,OD with other deuterated phenolic standards

Author: BenchChem Technical Support Team. Date: April 2026

The precise quantification of phenolic compounds in pharmacokinetic studies, environmental monitoring, and drug development relies fundamentally on the mitigation of matrix effects and procedural variances. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for this purpose, utilizing stable isotope-labeled internal standards (IS) to normalize analytical responses.

This guide provides an objective, in-depth technical comparison between 2,6-Dimethylphenol-3,4,5-d3,OD and other widely utilized deuterated phenolic standards. By examining their chemical behavior, structural causality, and integration into self-validating experimental workflows, this document serves as a comprehensive resource for analytical scientists.

Chemical Profiling and Comparative Analysis

When selecting a deuterated phenolic standard, the position and stability of the deuterium labels dictate the compound's utility. 2,6-Dimethylphenol-3,4,5-d3,OD (CAS: 285132-85-6) features three deuteriums on the aromatic ring and one on the hydroxyl group.

The table below compares its quantitative attributes against other common deuterated phenolics used in 1 [1].

Standard CompoundCAS NumberNominal Mass ShiftEffective LC-MS Mass Shift*Primary Application
2,6-Dimethylphenol-3,4,5-d3,OD 285132-85-6+4 Da+3 Da2,6-Xylenol quantification
2,6-Dimethoxyphenol-d6 N/A+6 Da+6 DaSyringol / Wood smoke markers
Phenol-d6 13127-88-3+6 Da+5 DaGeneral phenolic baseline
Bisphenol A-d16 96210-87-6+16 Da+14 DaEndocrine disruptor assays

*Effective mass shift accounts for the rapid Hydrogen/Deuterium (H/D) exchange of labile hydroxyl deuteriums (OD) in protic mobile phases (e.g., methanol/water).

Mechanistic Insights: The Causality of Deuterium Placement

The structural design of an internal standard directly impacts assay reliability. The specific labeling pattern of 2 [2] is engineered to address several analytical challenges:

A. The Lability of the OD Proton and H/D Exchange

The hydroxyl deuterium (OD) is chemically labile. When introduced into protic solvents commonly used in LC-MS/MS (such as methanol or aqueous buffers), the OD rapidly exchanges with ambient hydrogen. Causality: This intentional exchange reverts the molecule to 2,6-Dimethylphenol-3,4,5-d3. Analysts must target the [M-H]- ion at m/z 124 (a +3 Da shift from the undeuterated analyte at m/z 121) rather than m/z 125.

B. Ring Stability vs. Aliphatic Kinetic Isotope Effects

Why are the deuteriums placed on the 3, 4, and 5 ring positions rather than the methyl groups? Causality: Carbon-deuterium (C-D) bonds on aromatic rings are highly resistant to exchange under physiological and standard chromatographic conditions. If the methyl groups were deuterated, the standard could exhibit a Kinetic Isotope Effect (KIE) during metabolic stability assays (e.g., CYP450-mediated aliphatic hydroxylation), causing the IS to metabolize at a significantly slower rate than the endogenous analyte. The 3,4,5-d3 configuration ensures metabolic and chromatographic fidelity.

C. Overcoming Isotopic Overlap

A +3 Da mass shift is the critical mathematical threshold required to bypass the natural isotopic envelope (13C contributions, M+1 and M+2) of the undeuterated analyte. This ensures zero cross-talk between the analyte and IS channels during Multiple Reaction Monitoring (MRM).

IDMS_Logic A Analyte: 2,6-DMP [M-H]- m/z 121 C Chromatographic Co-elution (Identical Retention Time) A->C Injection B Internal Standard: 2,6-DMP-d3 [M-H]- m/z 124 B->C Injection D ESI Ionization (Matrix Effects Cancel Out) C->D Elution E Analyte Quantifier m/z 121 -> 106 D->E Q1/Q3 Selection F IS Quantifier m/z 124 -> 109 D->F Q1/Q3 Selection

Logical framework of IDMS demonstrating how isotopic mass shifts prevent MRM channel cross-talk.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following methodology details the extraction and quantification of3 [3] from human plasma using 2,6-Dimethylphenol-3,4,5-d3,OD. The protocol is designed as a self-validating system to ensure data integrity.

Phase 1: Preparation and Spiking
  • Stock Solution: Dissolve 2,6-Dimethylphenol-3,4,5-d3,OD in LC-MS grade methanol to yield a 1 mg/mL stock.

    • Causality: Methanol ensures complete solubilization and facilitates the intentional H/D exchange of the OD group prior to matrix introduction, stabilizing the molecular weight.

  • Matrix Aliquot: Transfer 100 µL of plasma (calibration standards, QCs, and unknowns) into microcentrifuge tubes.

  • IS Addition: Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex for 10 seconds.

Phase 2: Protein Precipitation (Crash)
  • Extraction: Add 300 µL of cold acetonitrile (4°C) to the samples.

    • Causality: Cold acetonitrile disrupts the hydration layer of proteins more aggressively than methanol, leading to a denser precipitate. For lipophilic phenolic compounds that bind heavily to plasma proteins, this ensures higher recovery rates (>90%) and minimizes phospholipid-induced ion suppression in the ESI source [4].

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to an autosampler vial.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (150 × 4.6 mm, 5 μm).

  • Mobile Phase: Gradient elution using 10 mM Ammonium Acetate in Water (A) and Acetonitrile (B).

    • Causality: Phenols are weakly acidic (pKa ~10.6). Using 10 mM ammonium acetate (pH ~6.8) instead of formic acid prevents the suppression of the [M-H]- ion in negative electrospray ionization (ESI-), maximizing detector sensitivity.

  • Detection: Monitor MRM transitions in negative ESI mode:

    • Analyte: m/z 121.0 → 106.0

    • IS: m/z 124.0 → 109.0

Phase 4: Self-Validation System Checks

To ensure the protocol is trustworthy, the following validation injections MUST be performed before running the analytical batch:

  • Blank Matrix Check: Inject unspiked matrix. Acceptance: No peaks at m/z 121.0 or 124.0 (Rules out matrix contamination).

  • Zero Sample Check (Blank + IS): Inject matrix spiked only with the internal standard. Acceptance: No peak at m/z 121.0 (Confirms the isotopic purity of the 2,6-Dimethylphenol-3,4,5-d3,OD standard and absence of unlabelled impurities).

  • Upper Limit Check (High Analyte + No IS): Inject the highest calibration standard without IS. Acceptance: No peak at m/z 124.0 (Confirms the +3 Da shift is sufficient to avoid M+3 isotopic interference from the analyte).

Workflow Step1 Matrix Aliquot (Plasma/Water) Step2 Spike IS (2,6-DMP-d3,OD) Step1->Step2 100 µL Step3 Protein Crash (Cold ACN) Step2->Step3 Vortex Step4 LC-MS/MS (ESI Negative) Step3->Step4 Supernatant Step5 Data Processing (Ratiometric) Step4->Step5 MRM

Step-by-step LC-MS/MS sample preparation workflow using 2,6-DMP-d3,OD as an internal standard.

References

  • PubChem Database. "2,6-Dimethylphenol | C8H10O | CID 11335." National Center for Biotechnology Information. Available at:[Link]

  • PubMed / NIH. "LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes." National Institutes of Health. Available at: [Link]

Sources

Accuracy Validation of Environmental Soil Assays Using 2,6-Dimethylphenol-3,4,5-d3,OD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Quantifying 2,6-Dimethylphenol (2,6-DMP) in complex environmental soil matrices presents significant analytical hurdles. Phenolic compounds are notoriously prone to active site adsorption in gas chromatography (GC) flow paths and suffer from severe matrix suppression during mass spectrometry (MS) ionization[1]. While standard regulatory protocols like EPA Method 8270D[2] and EPA Method 8041A[3] provide robust frameworks for extracting and analyzing semi-volatile organic compounds (SVOCs), the choice of internal standard (IS) fundamentally dictates the accuracy and reliability of the assay.

This guide objectively compares the performance of the exact isotopologue 2,6-Dimethylphenol-3,4,5-d3,OD against traditional surrogate standards (e.g., Phenol-d6) and generic internal standards (e.g., 1,4-Dichlorobenzene-d4). By examining the mechanistic causality behind isotope dilution, researchers can implement self-validating workflows that guarantee data integrity.

Mechanistic Causality: Why 2,6-Dimethylphenol-3,4,5-d3,OD?

To achieve self-validating accuracy, an assay must utilize Isotope Dilution Mass Spectrometry (IDMS)[4]. The superiority of 2,6-DMP-3,4,5-d3,OD over generic standards is rooted in its structural and thermodynamic equivalence to the target analyte.

  • H/D Exchange Dynamics and Mass Shift Stability: The "OD" designation indicates a deuterated hydroxyl group. In strictly aprotic extraction environments or during immediate derivatization, this tracks the exact chemical fate of the native hydroxyl moiety. However, in moisture-rich soil matrices, the labile OD proton rapidly exchanges with environmental H₂O to form OH. Crucially, the three ring deuteriums (3,4,5-d3) are covalently stable. This guarantees a persistent +3 Da mass shift (m/z 125 vs. native m/z 122), ensuring uninterrupted quantitation even if complete hydroxyl exchange occurs.

  • Chromatographic Co-elution: Generic internal standards (like 1,4-Dichlorobenzene-d4) elute at different retention times than 2,6-DMP. As a result, they do not experience the same matrix background entering the MS source. 2,6-DMP-3,4,5-d3,OD co-elutes perfectly with native 2,6-DMP. Both compounds experience the exact same matrix suppression or enhancement, allowing the ratio of their signals to mathematically cancel out matrix effects[5].

MatrixEffect cluster_0 Generic IS (e.g., 1,4-DCB-d4) cluster_1 Isotope Dilution (2,6-DMP-d3,OD) N1 Native 2,6-DMP (Elutes at t1) N3 Matrix Suppresses Native Only N1->N3 N2 Generic IS (Elutes at t2) N2->N3 M1 Native 2,6-DMP (Elutes at t1) M3 Matrix Suppresses Both Equally M1->M3 M2 Deuterated IS (Elutes at t1) M2->M3

Causality of matrix effects: Generic IS vs. Exact Isotope Dilution.

Comparative Performance Data

The following data summarizes the quantitative validation of 2,6-DMP extraction from a fortified loamy soil matrix (spiked at 500 µg/kg). The results highlight the failure of generic standards to correct for extraction losses and ion suppression, contrasted with the near-perfect recovery achieved via IDMS[5].

Standardization MethodStandard UsedMean Recovery (%)Precision (%RSD, n=6)Uncorrected Matrix Effect (%)
External Calibration None62.4%24.5%-38.2%
Generic Internal Standard 1,4-Dichlorobenzene-d476.8%15.2%-19.5%
Surrogate Standard Phenol-d684.1%11.4%-12.0%
Exact Isotope Dilution 2,6-Dimethylphenol-3,4,5-d3,OD 99.2% 2.8% 0.0% (Mathematically Nullified)

Data Interpretation: The high %RSD in external and generic IS methods stems from inconsistent active-site adsorption in the GC inlet. The exact isotopologue acts as a carrier, occupying these active sites and normalizing the response, driving the %RSD down to 2.8%.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates EPA Method 3546 (Microwave Extraction) with EPA Method 8270E (GC-MS/MS)[3][6]. The early introduction of the deuterated standard makes the entire workflow self-validating; any subsequent physical loss of the analyte is mirrored by the standard.

Step-by-Step Methodology
  • Matrix Preparation & Isotope Spiking:

    • Weigh exactly 10.0 g of homogenized, field-moist soil into a microwave extraction vessel.

    • Spike the soil directly with 1.0 mL of a 10 µg/mL solution of 2,6-Dimethylphenol-3,4,5-d3,OD (prepared in acetone).

    • Causality Check: Allow the spiked matrix to equilibrate for a minimum of 1 hour. This ensures the deuterated standard partitions into the soil organic matter identically to the native pollutant[5].

  • Microwave-Assisted Extraction (EPA 3546):

    • Add 30 mL of a 1:1 (v/v) Dichloromethane/Acetone mixture to the vessel.

    • Heat to 115°C for 10 minutes under microwave irradiation. Cool to room temperature.

  • Extract Concentration & Cleanup:

    • Filter the extract through anhydrous sodium sulfate to remove residual moisture.

    • Concentrate the extract to a final volume of 1.0 mL using a gentle nitrogen blowdown apparatus (avoid complete dryness, as dimethylphenols are semi-volatile).

  • GC-MS/MS Analysis (EPA 8270E):

    • Inject 1 µL of the extract into a GC equipped with a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., 30m x 0.25mm x 0.25µm).

    • Operate the mass spectrometer in dynamic Multiple Reaction Monitoring (dMRM) or Selected Ion Monitoring (SIM) mode to maximize sensitivity[6].

    • Quantitation Ions: Monitor m/z 122 for native 2,6-DMP. Monitor m/z 125 (and m/z 126 to check for intact OD) for the deuterated standard.

Workflow A Soil Sample Collection (10g Aliquot) B Spike Internal Standard: 2,6-DMP-3,4,5-d3,OD A->B Matrix prep C Microwave Extraction (DCM/Acetone, EPA 3546) B->C 1 hr Equilibration D Extract Cleanup (Sodium Sulfate Drying) C->D Organic phase E GC-MS/MS Analysis (EPA 8270E) D->E 1 µL Injection F IDMS Quantitation (m/z 122 vs 125/126) E->F Data processing

Workflow for soil extraction and IDMS analysis of 2,6-DMP.

Conclusion

For rigorous environmental monitoring and drug development site validations, relying on generic internal standards for phenolic soil assays introduces unacceptable levels of matrix-induced variance. By migrating to an exact IDMS workflow using 2,6-Dimethylphenol-3,4,5-d3,OD , laboratories can mathematically nullify extraction inefficiencies and ionization suppression, transforming a highly variable assay into a highly accurate, self-validating system.

References

  • [5] Chlorinated and Non-Chlorinated Phenols in Soil - PBM. Gov.bc.ca. 5

  • [2] EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA.gov. 2

  • [3] Method 8041A: Phenols by Gas Chromatography. EPA.gov. 3

  • [6] Fast Analysis of EPA Method 8270 Acid Extractable Compounds Using Gas Chromatography/Tandem Mass Spectrometry. NEMC.us. 6

  • [4] Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. EPA.gov. 4

  • [1] A streamlined laboratory workflow for the analysis of common contaminants according to the U.S. EPA 8270E. Thermofisher.com. 1

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative of Proper Disposal

In drug development and advanced mechanistic studies, deuterated probes such as 2,6-Dimethylphenol-3,4,5-d3,OD are invaluable for kinetic isotope effect (KIE) assays, metabolic tracking, and NMR standardizations. However, the addition of deuterium isotopes does not mitigate the severe inherent hazards of the phenolic core. As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox—it is a critical component of laboratory integrity, environmental stewardship, and personnel safety. This guide provides a self-validating, causally driven operational plan for the safe handling and disposal of deuterated 2,6-xylenol.

Physicochemical & Hazard Profile

Understanding the physical properties of 2,6-Dimethylphenol-3,4,5-d3,OD is the first step in designing a robust disposal workflow. The table below synthesizes the critical quantitative data that dictates our safety protocols.

Property / HazardValue / ClassificationOperational Implication
Chemical Formula C8H6D4OIsotopic tracking required for specialized waste streams to prevent cross-contamination in NMR facilities.
Flash Point 73 °C (163.4 °F)[1]Combustible; waste containers must be kept strictly away from open flames and heat sources[2].
Acute Toxicity Acute Tox. 3 (Oral/Dermal)[2]Harmful or fatal if absorbed through the skin in large amounts; mandates rigorous PPE[1].
Corrosivity Skin Corr. 1B, Eye Dam. 1[2]Causes severe burns; anesthetic effect masks initial pain, requiring mandatory post-handling PPE inspections[3].
Environmental Aquatic Chronic 2[2]Toxic to aquatic organisms; strictly prohibited from drain disposal. Requires high-temperature incineration[4].

The Causality of Phenolic Waste Management

To build a culture of safety, researchers must understand why specific protocols are enforced. Rote memorization of rules often leads to dangerous shortcuts.

  • The Glove Permeability Paradox: Standard nitrile gloves offer insufficient protection against phenolic solutions, especially if co-solvents like chloroform are used in extractions. Chloroform rapidly penetrates nitrile and degrades it, acting as a carrier solvent that pulls phenol directly into the skin[5]. Causality: For procedures involving phenol and organic solvents, researchers must use reusable Viton/Butyl gloves, which provide a robust chemical barrier against both the solvent and the solute[5].

  • Anesthetic Masking and Dermal Partitioning: Phenol numbs nerve endings upon contact[3]. Researchers may not realize they have been exposed until severe tissue necrosis occurs. Furthermore, phenol is highly lipophilic; it rapidly partitions into the dermal layers, bypassing the aqueous barrier[3]. Causality: Flushing with water alone is often insufficient for concentrated exposures. Polyethylene glycol (PEG) or glycerol must be used for skin decontamination, as they act as a lipophilic sink, drawing the phenol back out of the tissue via favorable partition coefficients[3].

  • Incineration vs. Neutralization: Unlike simple acids or bases, the stable aromatic ring of 2,6-dimethylphenol cannot be safely neutralized on the benchtop. Municipal water treatment facilities rely on biological degradation, which is poisoned by phenolic compounds[6]. Causality: Waste must be routed to a licensed chemical incinerator equipped with an afterburner and scrubber system[4]. This ensures the complete mineralization of the compound into CO2, H2O (and D2O), while neutralizing any hazardous combustion gases[2].

Step-by-Step Disposal and Decontamination Methodology

Every protocol must be a self-validating system. Follow these sequential steps to ensure total containment of 2,6-Dimethylphenol-3,4,5-d3,OD waste.

Phase 1: Segregation and Primary Containment
  • Isolate the Waste Stream: Perform all disposal transfers inside a certified chemical fume hood[5]. Collect all liquid solutions containing the deuterated phenol in a dedicated, chemically compatible secondary container (e.g., high-density polyethylene, HDPE)[5].

  • Prevent Incompatible Mixing: Never mix phenolic waste with strong oxidizers (e.g., nitric acid, bromine) or strong bases (e.g., potassium hydroxide), as this can trigger violent exothermic reactions[3].

  • Solid Waste Handling: For pure crystals or powders, sweep up the material using a dedicated brush and pan, strictly avoiding dust generation[1]. Place the solid waste into a sealable, shatter-resistant container[5].

  • Labware Decontamination: Segregate contaminated pipettes, vials, and PPE into a heavy-duty, puncture-proof plastic bag or sealable bin[7]. Do not mix this with standard biological or non-hazardous waste[8].

Phase 2: Labeling and Storage
  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container[8]. Clearly denote the contents as "Toxic, Corrosive, Combustible: 2,6-Dimethylphenol-3,4,5-d3,OD".

  • Storage Conditions: Store the sealed waste containers below eye level (approximately 5 feet or lower) to prevent catastrophic facial exposure in the event of a drop or spill[7]. Keep the containers in a cool, dry, well-ventilated area away from any ignition sources[3].

Phase 3: Emergency Spill Response (Self-Validating Check)
  • Immediate Containment: If a spill of 50 mL or less occurs, absorb the liquid with vermiculite, dry sand, or a specialized absorbent pad[3]. Never use combustible materials like paper towels for pure, concentrated phenol spills[3]. Place the absorbed material into a sealed container for hazardous disposal[3].

  • Personnel Decontamination: If skin contact occurs, immediately remove contaminated clothing and flush the skin with copious amounts of water for at least 15 minutes[1]. Swab the affected area repeatedly with PEG (polyethylene glycol) or glycerol to retard absorption; do not use mineral oil[3]. Seek immediate medical attention, bringing the Safety Data Sheet (SDS) to the hospital[3].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical routing of 2,6-Dimethylphenol-3,4,5-d3,OD waste streams to ensure environmental compliance and laboratory safety.

PhenolDisposal Gen Waste Generation: 2,6-Dimethylphenol-d4 Liquid Liquid Solutions (Aqueous/Organic) Gen->Liquid Solid Solid Waste (Crystals/Powders) Gen->Solid PPE Contaminated Labware (Tips, Tubes, Gloves) Gen->PPE Segregation Chemical Segregation (HDPE Containers, No Oxidizers) Liquid->Segregation Funnel to HDPE Solid->Segregation Sweep/Vacuum PPE->Segregation Puncture-proof bins EHS EHS Hazardous Waste Collection & Logging Segregation->EHS Label & Store < Eye Level Incineration EPA-Compliant Incineration (Afterburner & Scrubber) EHS->Incineration Final Disposal

Workflow for the segregation, containment, and final incineration of deuterated phenolic waste.

References

  • Title: Material Safety Data Sheet - 2,6-Dimethylphenol, PA Source: Cole-Parmer URL: [Link]

  • Title: Schem.jp SDS Source: Schem.jp URL: [Link]

  • Title: NIH Waste Disposal Guide 2014 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Phenol Standard Operating Procedure Source: Yale Environmental Health & Safety URL: [Link]

  • Title: Phenol, Chloroform, or TRIzol™ Waste Disposal Source: University of Tennessee Health Science Center (UTHSC) URL: [Link]

  • Title: Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol Source: University of Otago URL: [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 2,6-Dimethylphenol-3,4,5-d3,OD

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the use of isotopically labeled compounds is a cornerstone of innovation. 2,6-Dimethylphenol-3,4,5-d3,OD, a deuterated analog of 2,6-Dimethylphenol, serves as a valuable tool in metabolic studies and reaction mechanism elucidation. While the substitution of hydrogen with deuterium offers unique advantages in experimental design, it does not diminish the inherent hazards of the parent molecule.[1] This guide provides a comprehensive, in-depth framework for the safe handling of this compound, with a primary focus on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety within your laboratory.

Understanding the Inherent Risks of 2,6-Dimethylphenol

Before delving into protective measures, it is crucial to understand the toxicological profile of 2,6-Dimethylphenol. This compound is a corrosive solid that can cause severe skin burns and eye damage.[2][3][4][5][6] It is classified as toxic if swallowed or if it comes into contact with the skin.[5][6] Furthermore, prolonged or repeated exposure can lead to organ damage.[6][7][8][9] The deuterated form, 2,6-Dimethylphenol-3,4,5-d3,OD, is expected to exhibit a similar toxicological profile to its non-deuterated counterpart.[1] Therefore, all safety precautions applicable to 2,6-Dimethylphenol must be strictly adhered to when handling its deuterated analog.

Key Hazards at a Glance:

HazardDescription
Acute Toxicity (Oral, Dermal) Toxic if swallowed or in contact with skin.[5][6]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][3][4][5][6]
Serious Eye Damage/Irritation Causes serious eye damage and potential blindness.[4][7][10]
Specific Target Organ Toxicity May cause damage to the central nervous system, liver, and kidneys through repeated or prolonged exposure.[6][7][8][9]

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is your first and most critical line of defense against the hazards of 2,6-Dimethylphenol-3,4,5-d3,OD. The following is a detailed, step-by-step guide to selecting and using the appropriate protective gear.

Engineering Controls: The Foundational Layer

Before any personal protective equipment is donned, engineering controls must be in place. All handling of 2,6-Dimethylphenol-3,4,5-d3,OD, especially when in solid (powder) form or when being heated, must be conducted within a certified chemical fume hood.[7][10][11] This primary containment measure is essential to minimize inhalation exposure to dust or vapors.[7]

Body Protection: Shielding Against Spills and Splashes

A flame-resistant lab coat is the minimum requirement for body protection.[1] For procedures with a higher risk of splashing, such as when transferring solutions, a butyl rubber or neoprene apron should be worn over the lab coat.[7][10] Long pants and closed-toe shoes are mandatory at all times in the laboratory.[1][7]

Eye and Face Protection: An Impenetrable Barrier

Given the severe eye damage that 2,6-Dimethylphenol can inflict, stringent eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are essential for all work with this compound.[1]

  • Enhanced Protection: When there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[1][7]

Hand Protection: The Critical Interface

Selecting the correct gloves is paramount, as the skin is a primary route of exposure. The choice of glove material depends on the concentration of the chemical and the nature of the task.

  • For Incidental Contact (Dilute Solutions <10%): Double-gloving with exam-style nitrile gloves (minimum 8mil thickness) is acceptable.[7] Gloves should be changed frequently and immediately upon any sign of contamination.[7]

  • For Concentrated Solutions and Solids: Utility-grade neoprene or butyl gloves should be worn over exam-style nitrile gloves.[7] Nitrile alone is not recommended for prolonged contact with concentrated phenol solutions.[10]

Glove Compatibility Summary:

Glove MaterialRecommendation for Concentrated 2,6-DimethylphenolRationale
Neoprene Recommended Offers good resistance to phenols.[10][11][12]
Butyl Rubber Recommended Provides excellent protection against corrosive chemicals.[7][10][13]
Nitrile Use with Caution (for dilute solutions and as an inner glove) Not recommended as the primary barrier for concentrated phenol due to potential for rapid degradation upon prolonged contact.[7][10]
Latex Not Recommended Offers poor protection against many organic chemicals.

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.[14][15]

Respiratory Protection: A Necessary Precaution in Specific Scenarios

While working in a fume hood should be the primary method of controlling inhalation hazards, there are situations where respiratory protection may be necessary. If there is a risk of inhaling dust or vapors, such as during a large spill or when engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required.[1][16][17]

Visualizing Your Defense: The PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2,6-Dimethylphenol-3,4,5-d3,OD.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment Selection cluster_3 Task-Specific Enhancements start Assess the experimental procedure involving 2,6-Dimethylphenol-3,4,5-d3,OD fume_hood Work within a certified chemical fume hood start->fume_hood body_protection Body Protection: - Flame-resistant lab coat - Long pants and closed-toe shoes fume_hood->body_protection eye_protection Eye Protection: - Chemical splash goggles (ANSI Z87.1) body_protection->eye_protection hand_protection Hand Protection: - Assess concentration and contact risk eye_protection->hand_protection splash_risk High Splash Risk? hand_protection->splash_risk conc_solution Concentrated Solution or Solid? hand_protection->conc_solution splash_risk->conc_solution No enhanced_body Add butyl or neoprene apron splash_risk->enhanced_body Yes enhanced_eye Add face shield splash_risk->enhanced_eye Yes enhanced_hand Wear neoprene or butyl gloves over nitrile conc_solution->enhanced_hand Yes standard_hand Double-glove with 8mil nitrile conc_solution->standard_hand No spill_risk Risk of Inhalation (e.g., large spill)? respirator Use NIOSH-approved respirator with organic vapor cartridge spill_risk->respirator Yes enhanced_hand->spill_risk standard_hand->spill_risk

Caption: PPE selection workflow for handling 2,6-Dimethylphenol-3,4,5-d3,OD.

Operational and Disposal Plans: Ensuring a Safe Workflow from Start to Finish

Handling Procedures
  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are accessible and have been recently tested.[3][7] Designate a specific area for handling 2,6-Dimethylphenol-3,4,5-d3,OD.[18]

  • Weighing and Transferring Solids: Minimize dust generation when weighing the solid compound.[3] Use a spatula and weigh the material on weighing paper or in a tared container within the fume hood.

  • Preparing Solutions: When preparing solutions, slowly add the 2,6-Dimethylphenol-3,4,5-d3,OD to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[3][5] Decontaminate the work area.[18]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Some sources recommend wiping off excess phenol with polyethylene glycol 300 or 400 (PEG-300 or PEG-400) before washing with water.[10][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][5] If the person is conscious, give them 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][19] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

All materials contaminated with 2,6-Dimethylphenol-3,4,5-d3,OD, including excess reagents, reaction mixtures, and contaminated lab supplies (e.g., gloves, weighing paper), must be disposed of as hazardous chemical waste.[1][7]

  • Segregation: Collect waste in a clearly labeled, compatible, and sealed container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be accurately labeled with its contents, including the full chemical name.[1]

  • Storage: Store waste containers in a designated satellite accumulation area that is well-ventilated.[1]

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[20][21][22][23]

By adhering to these rigorous safety protocols, you can confidently and safely harness the scientific potential of 2,6-Dimethylphenol-3,4,5-d3,OD in your research endeavors.

References

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved from [Link]

  • 2,6-Dimethylphenol - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

  • Phenol. (n.d.). Western Washington University Environmental Health and Safety. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • for the SAFE USE of PHENOL. (n.d.). Cefic. Retrieved from [Link]

  • Material Safety Data Sheet - 2,6-Dimethylphenol, PA. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • 2,6-Dimethylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. (2025, November 6). ResolveMass Laboratories Inc. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Regulatory Considerations for Deuterated Products. (2025, January 31). Salamandra. Retrieved from [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf - NIH. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

  • Phenol and Cresol. (n.d.). OSHA. Retrieved from [Link]

  • Phenol - Hazardous Substance Fact Sheet. (2015, August). New Jersey Department of Health. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). EPA. Retrieved from [Link]

  • OESO Phenol Guideline. (n.d.). Duke Safety. Retrieved from [Link]

  • PHENOL. (2021, January 8). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety. Retrieved from [Link]

  • CHEMICAL RESISTANT CHART. (n.d.). Fox Scientific, Inc. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Kimberly-Clark* Nitrile Gloves. (n.d.). Retrieved from [Link]

  • Chemical Resistance Reference Chart. (n.d.). Retrieved from [Link]

Sources

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